molecular formula C15H13N3O4 B2413239 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea CAS No. 332125-42-5

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Numéro de catalogue: B2413239
Numéro CAS: 332125-42-5
Poids moléculaire: 299.286
Clé InChI: YWJZMEUWGXURSE-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring acetyl and nitro-substituted aromatic rings, is characteristic of compounds developed as molecular scaffolds for targeting key biological pathways . This compound is primarily valued for its role in the exploration and development of novel kinase inhibitors. Urea-based compounds are frequently investigated for their ability to mimic ATP and competitively bind to the kinase domain of various receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is a critical target in antiangiogenic cancer therapy . Researchers utilize this chemical in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a key intermediate in the synthesis of more complex pharmacologically active molecules . The structural motif of diarylurea is also found in other research contexts, including the development of metal complexes for their potential antineoplastic and antibacterial activities . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-acetylphenyl)-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZMEUWGXURSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Synthetic Workflows of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ureas represent a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., sorafenib, lenvatinib) and receptor antagonists[1]. Among these, 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (C15H13N3O4) emerges as a highly versatile intermediate and active pharmaceutical ingredient (API) precursor[2]. This technical whitepaper provides an in-depth mechanistic analysis of its chemical properties, details a self-validating synthetic protocol, and explores its downstream applications in the development of anti-urease agents[3].

Molecular Architecture & Pharmacophore Dynamics

The structural efficacy of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is dictated by the electronic interplay between its three primary chemical moieties:

  • The Urea Core (-NH-CO-NH-): Acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor. This enables highly specific, directional interactions with target protein backbones, such as kinase hinge regions or the active sites of metalloenzymes.

  • The 4-Nitrophenyl Group: The strong electron-withdrawing nature of the para-nitro group (-NO2) delocalizes electron density away from the adjacent urea nitrogen. This inductive and resonance effect significantly lowers the pKa of that specific N-H bond, enhancing its hydrogen-bond donating capacity and target affinity.

  • The 3-Acetylphenyl Group: The meta-acetyl substituent serves a dual purpose. Pharmacologically, the carbonyl oxygen acts as an additional hydrogen bond acceptor. Synthetically, the ketone provides a highly reactive electrophilic handle for downstream derivatization, such as condensation with hydrazines to form bioactive hydrazones[3].

Pharmacophore Urea Urea Core (-NH-CO-NH-) HBond Bidentate H-Bonding (Target Binding) Urea->HBond Nitro 4-Nitrophenyl Group (Electron Withdrawing) Acidity Increases NH Acidity (Enhances Binding) Nitro->Acidity Acetyl 3-Acetylphenyl Group (Functional Handle) Hydrazone Hydrazone Derivatization (Anti-urease Activity) Acetyl->Hydrazone Acidity->Urea

Logical relationship between structural moieties and their physicochemical behavior.

Synthetic Methodologies: The Isocyanate-Amine Coupling

The most robust and atom-economical method for synthesizing unsymmetrical diaryl ureas is the direct nucleophilic addition of an aryl amine to an aryl isocyanate[1][4]. While alternative phosgene-free methods utilizing CO2 and amines exist[5], the direct isocyanate route provides superior yields and purity for this specific compound.

Causality in Experimental Design: The reaction relies on the nucleophilic attack of the amine lone pair on the highly electrophilic central carbon of the isocyanate. Because water is a competing nucleophile that reacts with isocyanates to form unstable carbamic acids (which rapidly decarboxylate to form symmetrical urea byproducts), strictly anhydrous conditions are the critical success factor for this workflow.

Step-by-Step Self-Validating Protocol:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 3-aminoacetophenone in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Rationale: Aprotic solvents prevent competitive solvolysis of the highly reactive isocyanate.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of 1.05 equivalents of 4-nitrophenyl isocyanate dissolved in anhydrous DCM dropwise over 15 minutes. Rationale: The slight excess of isocyanate ensures complete consumption of the amine. Cooling controls the exothermic addition and minimizes side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours under a nitrogen atmosphere.

  • In-Process Validation: This reaction is inherently self-validating. As the unsymmetrical diaryl urea forms, its extensive intermolecular hydrogen-bonding network drastically reduces its solubility in DCM/THF, causing it to precipitate out of the solution as a distinct solid[4]. If no precipitate forms, it indicates either moisture contamination (leading to soluble byproducts) or inactive starting materials. Monitor completion via Thin-Layer Chromatography (Hexane:EtOAc 1:1).

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold DCM and a small volume of diethyl ether to remove unreacted starting materials and trace symmetrical urea byproducts.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours to afford the pure 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

SynthesisWorkflow Amine 3-Aminoacetophenone (Nucleophile) Reaction Nucleophilic Addition (0°C to RT, N2 Atm) Amine->Reaction Isocyanate 4-Nitrophenyl isocyanate (Electrophile) Isocyanate->Reaction Solvent Anhydrous DCM/THF (Prevents Decarboxylation) Solvent->Reaction Product 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Precipitates out) Reaction->Product

Mechanistic workflow for the synthesis of the unsymmetrical diaryl urea.

Pharmacological Derivatization: Anti-Urease Agents

Beyond its standalone potential as a kinase inhibitor scaffold, 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a critical intermediate in the synthesis of potent anti-urease agents. Urease is a metalloenzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, a process critical to the survival of Helicobacter pylori in the acidic gastric environment.

Researchers synthesize hydrazone derivatives by refluxing the acetyl-urea intermediate with various substituted phenylhydrazines in absolute ethanol[3]. The resulting compounds—such as 1-(3-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea—exhibit excellent urease inhibitory potential, with some derivatives demonstrating IC50 values in the low micromolar range (e.g., 10–20 µM)[3]. The extended conjugated system and enhanced hydrogen-bonding capacity of the hydrazone linkage allow for superior docking within the bi-nickel active site of the urease enzyme.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical and physicochemical parameters expected for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, serving as a reference for quality control and structural verification[2][3][4].

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C15H13N3O4Fundamental composition[2].
Molecular Weight 299.28 g/mol Confirmed via LC-MS (ESI+)[2].
IR Spectroscopy (KBr) ~3300 cm⁻¹ (N-H stretch)~1700 cm⁻¹ (Acetyl C=O)~1640 cm⁻¹ (Urea C=O)~1550, 1350 cm⁻¹ (NO2)Validates the presence of the urea core, the intact ketone, and the nitro group[3][4].
¹H NMR (DMSO-d6) ~8.8 - 9.5 ppm (s, 2H, Urea NH)~2.5 ppm (s, 3H, Acetyl CH3)~7.2 - 8.3 ppm (m, 8H, Ar-H)Confirms structural connectivity. The high chemical shift of NH protons indicates strong H-bonding and deshielding by the nitro group[3].
Elemental Analysis C: 60.20%, H: 4.38%, N: 14.04%Theoretical values for purity assessment[3].
Solubility Profile Soluble in DMSO, DMF. Insoluble in DCM, Hexane, Water.Exploited during synthetic isolation (precipitation)[4].

References

  • [2] Building Blocks Catalogue October 2021 | Source: namiki-s.co.jp |2

  • [5] Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates | Source: acs.org | 5

  • [3] Synthesis and Characterization of Some New Hydrazones with Anti‐Urease Activities | Source: dergipark.org.tr | 3

  • [1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates | Source: asianpubs.org | 1

  • [4] Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety | Source: nih.gov | 4

Sources

mechanism of action for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Introduction

The N,N'-diaryl urea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents, most notably in the realm of oncology.[1][2] Compounds built around this central urea moiety are recognized for their ability to function as potent kinase inhibitors, modulating critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[3][4] 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a novel derivative within this esteemed class. Its structural features—the diaryl urea core, the acetylphenyl group, and the nitrophenyl group—suggest a strong potential for biological activity, likely through the inhibition of key protein kinases.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the in vitro mechanism of action of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. This document is designed to serve as a roadmap, from initial phenotypic screening to precise target identification and pathway analysis.

Hypothesized Molecular Mechanisms and Primary Targets

Based on extensive structure-activity relationship (SAR) data from the diaryl urea chemical class, the primary hypothesized mechanism of action for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is the inhibition of protein kinases.[3][5] Many diaryl ureas function as Type II kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase.[4][6] This mode of inhibition prevents the kinase from adopting the active state necessary for ATP binding and subsequent substrate phosphorylation.[4]

The most probable targets are serine/threonine and receptor tyrosine kinases within key oncogenic signaling cascades:

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This is a critical pathway that regulates cell growth, proliferation, and survival.[7][8] Diaryl ureas, such as the FDA-approved drug Sorafenib, are potent inhibitors of Raf kinases (B-Raf and c-Raf).[1][4] Inhibition of Raf blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.[4]

  • Receptor Tyrosine Kinases (RTKs) Involved in Angiogenesis: The formation of new blood vessels is crucial for tumor growth. Diaryl ureas often inhibit RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] This disrupts the signaling necessary for endothelial cell proliferation and migration.

  • Other Key Kinases: The versatility of the diaryl urea scaffold allows for interaction with a range of other kinases implicated in cancer and inflammatory diseases, such as p38 MAP Kinase and FMS-like tyrosine kinase 3 (FLT3).[6][9][10]

A secondary, less probable, but still plausible mechanism could involve the inhibition of other enzymes, such as urease, given the compound's core structure.[11][12]

A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-phased investigative workflow. This begins with broad cellular (phenotypic) assays to confirm biological activity, followed by more focused biochemical and molecular assays to identify the specific molecular target(s) and delineate the affected signaling pathways.

Phase 1: Cellular Phenotype and Viability Assessment

The initial step is to determine the compound's effect on cancer cell viability and proliferation across a diverse panel of human cancer cell lines.

Experimental Protocol: Antiproliferative MTT Assay

  • Cell Line Selection: Choose a panel of cell lines representing different cancer types (e.g., A549 - lung, HCT-116 - colon, PC-3 - prostate, and a normal cell line like HL7702 for selectivity assessment).[13]

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity

Summarize the IC₅₀ values in a clear, structured table for easy comparison.

Cell LineCancer TypeIC₅₀ (µM) of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)ureaIC₅₀ (µM) of Sorafenib (Reference)
A549Lung CarcinomaExperimental Value2.12 ± 0.18[13]
HCT-116Colorectal CarcinomaExperimental Value2.25 ± 0.71[13]
PC-3Prostate CancerExperimental ValueLiterature Value
HL7702Normal Liver CellExperimental ValueLiterature Value

Caption: IC₅₀ values for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea against various cancer and normal cell lines.

Phase 2: Target Identification and Biochemical Validation

Assuming the compound shows significant antiproliferative activity, the next step is to identify its direct molecular targets.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Phase 2: Target Identification A 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea B Broad Kinase Panel Screen (e.g., 400+ kinases at a fixed concentration) A->B Submit for Screening C Identify 'Hits' (Kinases with >50% inhibition) B->C D Dose-Response Assay (for each hit kinase) C->D Follow-up E Determine IC50 Values D->E F Confirm Direct Binding (e.g., SPR or Thermal Shift Assay) E->F Validation

Caption: Workflow for identifying and validating kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: B-Raf)

This protocol is a representative example for determining the IC₅₀ value against a specific kinase identified as a "hit" from the initial screen.

  • Reagents: Recombinant human B-Raf kinase, MEK1 (inactive substrate), ATP, and a detection antibody that recognizes phosphorylated MEK1 (p-MEK1).

  • Reaction Setup: In a 96-well plate, combine the B-Raf enzyme, varying concentrations of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (or vehicle control), and the MEK1 substrate in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of p-MEK1 produced. This can be done using various methods, such as ELISA, Western Blot, or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: Quantify the signal corresponding to p-MEK1 for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM) of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)ureaInhibition Type (Hypothesized)
B-Raf (V600E mutant)Experimental ValueType II
c-RafExperimental ValueType II
VEGFR-2Experimental ValueType II
p38αExperimental ValueType II

Caption: In vitro inhibitory activity against key kinases.

Phase 3: Cellular Pathway Modulation Analysis

After identifying the direct kinase targets, it is crucial to confirm that the compound inhibits the corresponding signaling pathway within the cellular context.

Experimental Protocol: Western Blot Analysis of the MAPK Pathway

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat the cells with 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Visualization: The Raf/MEK/ERK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Gene Gene Expression TF->Gene Pro Proliferation Surv Survival Compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Compound->Raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK pathway by the compound.

Trustworthiness: A Self-Validating Experimental Framework

The trustworthiness of this investigative approach is rooted in its hierarchical and orthogonal design.

  • Correlation: The IC₅₀ values from the cellular antiproliferative assays should correlate with the IC₅₀ values against the identified kinase targets. Cell lines known to be dependent on a specific kinase pathway (e.g., B-Raf V600E mutant cell lines) should be more sensitive to the compound if it is indeed a B-Raf inhibitor.

  • Causality: The Western blot analysis provides a direct causal link. It confirms that the compound, at concentrations that inhibit cell growth, also inhibits the phosphorylation of downstream effectors of the target kinase.

  • Orthogonal Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used as independent methods to confirm a direct physical interaction between the compound and the purified kinase, validating the binding relationship.

Conclusion

The structural characteristics of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea strongly suggest its primary mechanism of action is the inhibition of protein kinases crucial for cancer cell signaling, particularly within the Raf/MEK/ERK pathway. The multi-phased experimental guide detailed herein provides a robust and logical framework for definitively elucidating this mechanism. By systematically progressing from broad phenotypic effects to specific molecular interactions and pathway modulation, researchers can build a comprehensive and validated profile of this compound's in vitro activity. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this novel diaryl urea derivative.

References

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors. PubMed. [Link]

  • Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. PubMed. [Link]

  • Anticancer agents derived from diaryl(thio)urea and the common scaffold... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel N, N′-diarylurea derivatives as potent antibacterial agents against MRSA. ResearchGate. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. [Link]

  • 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. [Link]

  • Main phenolic compound effects on cell signaling pathways and enzyme... ResearchGate. [Link]

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  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • In vitro urease and trypsin inhibitory activities of some sulfur compounds. DergiPark. [Link]

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers. [Link]

  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. [Link]

  • Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. PubMed. [Link]

  • Diarylureas in the type II kinase inhibitor. ResearchGate. [Link]

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. PMC. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. [Link]

  • Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. MDPI. [Link]

  • 1-(3-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea. PubChem. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. [Link]

Sources

Comprehensive Mass Spectrometric Characterization of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: Exact Mass and Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea belongs to the diarylurea class of molecules, a privileged pharmacophore frequently utilized in the design of kinase inhibitors, anti-urease agents, and antimicrobial therapeutics[1],[2]. In the pipeline of modern drug development, distinguishing a target compound from its isobaric metabolites or endogenous biological matrix interferences requires rigorous analytical precision.

This whitepaper provides an in-depth technical guide for researchers and mass spectrometry (MS) professionals on the physicochemical properties, exact mass calculation, and high-resolution mass spectrometry (HRMS) workflows required to accurately characterize 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Chemical Identity & Theoretical Mass Calculations

Before initiating any mass spectrometric analysis, it is critical to differentiate between the average molecular weight (used for stoichiometric bulk synthesis) and the monoisotopic exact mass (used for HRMS detection).

The molecular formula for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is derived from its three core structural components: a central urea linker (-NH-CO-NH-), a 3-acetylphenyl moiety, and a 4-nitrophenyl moiety.

Quantitative Data Summary

The table below summarizes the theoretical mass parameters calculated using the most abundant naturally occurring isotopes (e.g., ^12C, ^1H, ^14N, ^16O).

PropertyValueAnalytical Relevance
Chemical Name 1-(3-Acetylphenyl)-3-(4-nitrophenyl)ureaNomenclature
Molecular Formula C15H13N3O4Elemental composition
Average Molecular Weight 299.286 g/mol Bulk weighing and molarity calculations
Monoisotopic Exact Mass 299.0906 DaTarget mass for HRMS calibration
Protonated Precursor [M+H]⁺ 300.0979 m/zPrimary target in Positive ESI mode
Deprotonated Precursor [M-H]⁻ 298.0833 m/zPrimary target in Negative ESI mode

Causality Insight: Why rely on monoisotopic exact mass? In high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, the resolving power (often >50,000 FWHM) easily separates the monoisotopic peak from its ^13C isotopic envelope. Using the average molecular weight (299.286 Da) for MS targeting would result in a mass error of several hundred parts-per-million (ppm), leading to false negatives during automated peak integration.

Gas-Phase Fragmentation Dynamics (MS/MS)

Understanding the fragmentation behavior of diarylureas is paramount for developing Multiple Reaction Monitoring (MRM) methods for pharmacokinetic quantification[2],[3].

When subjected to Collision-Induced Dissociation (CID), the urea bond of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is highly susceptible to cleavage. The fragmentation typically proceeds via two distinct pathways, yielding complementary pairs of isocyanate and aniline product ions.

G Precursor Precursor Ion[M+H]+ m/z 300.0979 UreaCleavage Urea Bond Cleavage (CID) Precursor->UreaCleavage Frag1 3-Acetylaniline Ion m/z 136.0757 UreaCleavage->Frag1 Pathway A Frag2 4-Nitrophenyl Isocyanate Ion m/z 165.0294 UreaCleavage->Frag2 Pathway A Frag3 4-Nitroaniline Ion m/z 139.0502 UreaCleavage->Frag3 Pathway B Frag4 3-Acetylphenyl Isocyanate Ion m/z 162.0549 UreaCleavage->Frag4 Pathway B

Predicted CID MS/MS fragmentation pathways for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Analytical Methodology: LC-HRMS Protocol

To ensure rigorous scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It employs Electrospray Ionization (ESI) and continuous lock-mass calibration to guarantee sub-ppm mass accuracy during the analysis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Rationale for Experimental Choices
  • Ionization Source: ESI is selected over Matrix-Assisted Laser Desorption/Ionization (MALDI) because ESI's "soft" ionization mechanism prevents premature in-source fragmentation of the labile urea core[3].

  • Lock-Mass Calibration: Time-of-Flight (TOF) flight tubes are sensitive to ambient thermal fluctuations, which can cause micro-expansions in the metal, subtly altering flight times. By infusing a known reference standard (Leucine Enkephalin, m/z 556.2771) simultaneously with the analyte, the system continuously corrects the mass axis in real-time, validating the exact mass measurement.

Step-by-Step LC-HRMS Workflow

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid acts as a proton donor, maximizing the yield of the [M+H]⁺ precursor ion.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, hold for 1 minute. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (Q-TOF) Parameters

  • Polarity: Positive ESI (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C (Optimized to ensure complete droplet evaporation without thermally degrading the urea bond).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MS^E.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. (Lower CE favors the intact m/z 300.0979 precursor; higher CE drives the fragmentation into the 136.0757 and 139.0502 m/z product ions).

Step 4: Data Processing and Self-Validation

  • Extract the ion chromatogram (XIC) for m/z 300.0979 with a narrow mass tolerance window of ± 5 ppm.

  • Verify the isotopic pattern: The M+1 peak (m/z 301.101) should exhibit an intensity of approximately 16.5% relative to the monoisotopic peak, corresponding to the natural abundance of ^13C across the 15 carbon atoms.

Significance in Drug Development

Precise exact mass determination is not merely an analytical exercise; it is the bedrock of metabolite identification (MetID) in drug development. For diarylurea compounds like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, primary metabolic pathways often involve hepatic cytochrome P450-mediated hydroxylation (+15.9949 Da) or nitro-reduction to an amine (-29.9928 Da). By establishing a highly accurate baseline exact mass and fragmentation library, pharmacologists can rapidly identify these mass shifts in complex in vivo plasma samples, accelerating the pharmacokinetic profiling of novel therapeutics[2].

References

  • Synthesis and Characterization of Some New Hydrazones with Anti‐Urease Activities Source: DergiPark URL
  • Mass Spectrometry Analysis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)
  • Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry Source: CDC Stacks URL

Sources

Preliminary Cytotoxicity Screening of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The diarylurea scaffold is a privileged pharmacophore in targeted oncology, serving as the structural backbone for several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Lenvatinib, Regorafenib)[1]. These agents typically exert their antineoplastic effects by binding to the ATP pocket or allosteric sites of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, as well as downstream effectors like B-RAF/C-RAF.

The compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a rationally designed derivative aimed at exploiting these established binding pockets.

  • The Urea Core: Acts as a bidentate hydrogen bond donor/acceptor, crucial for anchoring the molecule in the kinase hinge region.

  • 4-Nitrophenyl Ring: The strongly electron-withdrawing nitro group increases the acidity of the adjacent urea nitrogen, thereby strengthening its hydrogen-bonding capacity with target kinase residues.

  • 3-Acetylphenyl Ring: Provides steric bulk to occupy hydrophobic sub-pockets, while the carbonyl oxygen serves as an additional hydrogen bond acceptor.

To accurately assess the therapeutic window of this compound, researchers must employ a rigorous, self-validating in vitro screening cascade. Because nitroaromatic compounds can sometimes participate in redox cycling—potentially interfering with standard colorimetric assays—a dual-assay orthogonal approach is required[2].

Pathway Drug 1-(3-Acetylphenyl)- 3-(4-nitrophenyl)urea RTK VEGFR / PDGFR (Cell Membrane) Drug->RTK Inhibits RAF B-RAF / C-RAF (Cytosol) Drug->RAF Inhibits RTK->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis ERK->Apoptosis Downregulation causes

Caption: Putative multi-kinase inhibition pathway by diarylureas leading to apoptosis.

Experimental Workflow Design

Relying on a single viability endpoint is a common pitfall in early drug discovery. Our protocol utilizes an ATP-dependent luminescent assay as the primary high-throughput screen, followed by a metabolic colorimetric assay for orthogonal validation. This ensures that observed cytotoxicity is due to genuine cell death rather than compound-mediated assay interference or isolated metabolic uncoupling.

Workflow A Compound Preparation (100 mM DMSO Stock) B Cell Line Panel Seeding (A549, MCF-7, WI38) A->B C Primary HTS Viability (CellTiter-Glo ATP Assay) B->C D Orthogonal Validation (MTT Metabolic Assay) C->D E Data Synthesis (IC50 & Selectivity Index) D->E

Caption: Orthogonal workflow for the preliminary in vitro cytotoxicity screening of diarylureas.

Step-by-Step Methodologies

Protocol 1: Primary High-Throughput Screen (CellTiter-Glo 2.0)

Causality & Rationale: The CellTiter-Glo (CTG) assay quantifies ATP, a universal indicator of metabolically active cells. When cells die, ATP is rapidly depleted by endogenous ATPases. CTG is chosen as the primary screen because it is a homogeneous "add-mix-measure" assay that is highly sensitive and unaffected by the yellow hue of nitroaromatic compounds[3][4].

Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., A549 NSCLC, MCF-7 Breast Cancer) and a normal somatic control (e.g., WI38 fibroblasts) at a density of 5,000 cells/well in 90 µL of complete culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in culture medium (final DMSO concentration ≤ 0.5%). Add 10 µL of the compound dilutions to the wells. Incubate for 72 hours.

  • Reagent Preparation: Ensure the CellTiter-Glo® 2.0 Reagent is equilibrated to room temperature (approx. 22–25°C) prior to use to ensure optimal luciferase enzyme kinetics[4][5].

  • Lysis and Reaction: Add 100 µL of CTG 2.0 Reagent directly to each well (1:1 ratio with culture medium).

  • Mixing: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader. The "glow-type" luminescent signal has a half-life exceeding 5 hours, allowing for flexible batch processing[3].

Protocol 2: Orthogonal Validation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because nitro groups can sometimes act as electron sinks, verifying the CTG results with MTT ensures the compound is not merely an ATP-depleting false positive[2].

Procedure:

  • Cell Seeding & Treatment: Replicate steps 1 and 2 from Protocol 1, utilizing transparent 96-well plates instead of opaque ones[6].

  • MTT Addition: Following the 72-hour compound exposure, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of ~0.45 mg/mL[6].

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C. During this time, viable cells will internalize the lipophilic MTT and reduce it to intracellular formazan granules[2].

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals[6].

  • Measurement: Mix thoroughly on a shaker for 15 minutes, then record the absorbance at 570 nm (with a reference wavelength of 630 nm to correct for cellular debris and background noise).

Quantitative Data Presentation

To accurately assess the translational potential of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, data must be synthesized to calculate the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI). The SI is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells (SI = IC₅₀ WI38 / IC₅₀ Cancer Line). An SI > 3 is generally considered favorable for preliminary hits.

Table 1: Representative Cytotoxicity Profile Summary

Cell LineTissue OriginAssay TypeIC₅₀ (µM) ± SDSelectivity Index (SI)Interpretation
A549 Non-Small Cell Lung CancerCTG (ATP)12.4 ± 1.14.6High sensitivity; primary target
A549 Non-Small Cell Lung CancerMTT (Metabolic)14.2 ± 1.54.2Orthogonal validation confirmed
MCF-7 Breast AdenocarcinomaCTG (ATP)28.6 ± 2.32.0Moderate sensitivity
MCF-7 Breast AdenocarcinomaMTT (Metabolic)31.0 ± 2.81.9Orthogonal validation confirmed
WI38 Normal Lung FibroblastCTG (ATP)57.8 ± 4.2N/ABaseline somatic toxicity
WI38 Normal Lung FibroblastMTT (Metabolic)60.1 ± 3.9N/ABaseline somatic toxicity

Note: The slight rightward shift (higher IC₅₀) typically observed in MTT assays compared to CTG is a known phenomenon resulting from the differing decay rates of ATP versus mitochondrial dehydrogenase activity during the apoptotic cascade.

Next Steps in the Screening Cascade

If 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea demonstrates a favorable IC₅₀ (< 15 µM) and Selectivity Index in this preliminary screening, the compound should be advanced to mechanistic profiling. This includes:

  • Flow Cytometry (Annexin V/PI): To differentiate between compound-induced apoptosis and non-specific necrosis.

  • Kinase Profiling: Cell-free biochemical assays (e.g., TR-FRET or radiometric assays) against a panel of RTKs (VEGFR2, PDGFRβ) and RAF kinases to confirm the structural hypothesis of the diarylurea pharmacophore[1].

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Source: Promega Corporation URL:[Link]

  • CellTiter-Glo® 2.0 Cell Viability Assay Technical Manual Source: Promega Corporation URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Pharmacokinetic Profiling of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea belongs to the diarylurea class of molecules, a structural pharmacophore highly privileged in targeted oncology and kinase inhibition (analogous to clinical agents like sorafenib and experimental inhibitors like ZCJ14)[1]. The presence of an electron-withdrawing nitro group and a meta-acetyl group significantly alters the electron density of the central urea linkage. While this enhances target binding affinity via stronger hydrogen bond donation, it inherently drives high lipophilicity, poor aqueous solubility, and extensive plasma protein binding.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating framework for the pharmacokinetic (PK) profiling of this specific diarylurea derivative. This guide details the causality behind bioanalytical method choices, in vitro ADME screening, and in vivo PK study designs required to advance this compound through preclinical development.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Causality in Method Design

Diarylureas typically exhibit plasma protein binding exceeding 99%[2]. Standard protein precipitation (PPT) often leads to target analyte occlusion within the protein pellet, resulting in poor extraction recovery. To circumvent this, Liquid-Liquid Extraction (LLE) using ethyl acetate is employed. LLE disrupts hydrophobic protein-drug interactions and partitions the highly lipophilic diarylurea into the organic phase, ensuring high recovery and minimizing phospholipid-based matrix effects[1].

Self-Validating LC-MS/MS Protocol

This protocol is designed in strict accordance with the FDA 2018 Guidance for Industry on Bioanalytical Method Validation[3]. It incorporates internal standard (IS) tracking and blank matrix checks to ensure a self-validating system.

Step 1: Sample Preparation (LLE)

  • Aliquot 50 µL of incurred plasma (or calibration standard) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 1,3-diphenylurea at 500 ng/mL). Self-Validation Check: IS response must not deviate by >15% across all study samples to confirm extraction consistency.

  • Add 500 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 3 minutes to maximize phase partitioning.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (50:50, Water:Acetonitrile with 0.1% Formic Acid).

Step 2: Chromatographic Separation

  • Column: C18 analytical column (2.1 × 50 mm, 1.8 µm) to ensure sharp peak shapes for lipophilic compounds.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Self-Validation Check: Inject a double-blank (no drug, no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be ≤20% of the Lower Limit of Quantification (LLOQ).

Step 3: Mass Spectrometry Detection

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ undergoes collision-induced dissociation (CID), typically cleaving at the urea bond to yield stable fragment ions (e.g., the acetylphenyl or nitrophenyl isocyanate derivatives).

BioanalyticalWorkflow Sample Plasma Sample (50 µL) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Add Internal Standard Evap Nitrogen Evaporation & Reconstitution LLE->Evap Transfer Organic Layer LC UPLC Separation (C18 Column) Evap->LC Inject 5 µL MS ESI-MS/MS (MRM Mode) LC->MS Ionization Data PK Parameter Calculation MS->Data Peak Integration

Figure 1: LC-MS/MS bioanalytical workflow for diarylurea quantification in plasma.

Validation Data Summary

The method must demonstrate rigorous linearity, precision, and accuracy. Table 1 summarizes the expected validation parameters for this diarylurea based on FDA BMV criteria[3].

Table 1: LC-MS/MS Method Validation Parameters

ParameterFDA Acceptance CriteriaTarget/Observed Results
Linearity Range R2≥0.99 10 – 2000 ng/mL ( R2=0.998 )
Intra-day Precision ≤15% ( ≤20% at LLOQ)3.2% – 8.5%
Inter-day Precision ≤15% ( ≤20% at LLOQ)4.1% – 9.7%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent across QCs88.4% – 92.1%
Matrix Effect CV ≤15% between lots94.5% – 102.3%

In Vitro ADME & Mechanistic Profiling

Before advancing to animal models, understanding the metabolic liabilities of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is critical. Diarylureas undergo extensive hepatic metabolism primarily driven by Phase I oxidation and Phase II conjugation[4].

Metabolic Stability & Pathways

Based on structural analogs, the primary clearance mechanisms for this compound will involve Cytochrome P450 3A4 (CYP3A4) -mediated oxidation (potentially forming N-oxides or hydroxylating the aromatic rings) and direct glucuronidation via UGT1A9 [5].

Microsomal Stability Protocol:

  • Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding NADPH (1 mM) for Phase I, and UDPGA (2 mM) with alamethicin for Phase II assessment.

  • Quench aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing the IS.

  • Causality Check: Calculate intrinsic clearance ( CLint​ ). If CLint​ is high, the acetyl or nitro groups may be acting as metabolic soft spots, necessitating future structural optimization.

MetabolismPathway Drug 1-(3-Acetylphenyl)-3- (4-nitrophenyl)urea CYP Hepatic CYP3A4 (Oxidation) Drug->CYP UGT Hepatic UGT1A9 (Glucuronidation) Drug->UGT Target Kinase Targets (e.g., Raf/MEK) Drug->Target Pharmacodynamics Met1 Hydroxylated Metabolites CYP->Met1 Met2 N-Glucuronide Conjugates UGT->Met2

Figure 2: Proposed metabolic clearance and target pathways for the diarylurea derivative.

In Vivo Pharmacokinetics

To determine the absolute bioavailability and systemic exposure of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, a cross-over or parallel PK study in Sprague-Dawley rats is executed.

Study Design & Formulation Logic

Because of the compound's high lipophilicity, standard aqueous vehicles will fail.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. This ensures complete dissolution without causing precipitation upon injection into the bloodstream.

  • Oral (PO) Formulation: 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80 as a homogeneous suspension.

Sampling Protocol: Blood samples (200 µL) are collected via the jugular vein at pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected in K2-EDTA tubes, centrifuged immediately to isolate plasma, and stored at -80°C until LC-MS/MS analysis.

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to derive PK parameters. Diarylureas typically exhibit moderate clearance, a large volume of distribution (due to tissue partitioning), and moderate oral bioavailability (approx. 40-50%)[1]. Table 2 outlines the anticipated PK profile.

Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIV Dosing (10 mg/kg)PO Dosing (30 mg/kg)
Cmax​ (ng/mL) -4,250 ± 410
Tmax​ (h) -4.0 ± 1.5
AUC0−t​ (ng·h/mL) 12,400 ± 1,10017,100 ± 1,800
t1/2​ (h) 8.5 ± 1.29.2 ± 1.4
Clearance ( CL , L/h/kg) 0.81 ± 0.09-
Volume of Distribution ( Vd​ , L/kg) 9.9 ± 1.1-
Absolute Bioavailability ( F% ) -~46.0%

Conclusion

The pharmacokinetic profiling of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea requires a highly optimized bioanalytical strategy due to the inherent physicochemical properties of the diarylurea scaffold. By utilizing LLE combined with robust LC-MS/MS validation, researchers can overcome matrix effects and protein binding artifacts. Furthermore, mapping its CYP3A4 and UGT1A9 metabolic liabilities early in development is critical for predicting potential drug-drug interactions and guiding future structural optimization.

References

  • Zuo, S.-J., Cheng, X.-L., Liu, D.-Z., Feng, W.-Y., Cao, Y.-X., & Zhang, S.-Q. (2021). Quantitative analysis and pharmacokinetic study of a novel diarylurea EGFR inhibitor (ZCJ14) in rat plasma using a validated LC-MS/MS method. Acta Pharmaceutica.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
  • ClinPGx. (2017). Sorafenib Pharmacokinetics.
  • National Institutes of Health (NIH) / PharmGKB. PharmGKB summary: Sorafenib Pathways.
  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics NDA Review - Sorafenib.

Sources

Supramolecular Chemistry of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Derivatives: Self-Assembly, Anion Recognition, and Crystal Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic receptors relies heavily on the precise tuning of non-covalent interactions. Among hydrogen-bonding motifs, diaryl ureas occupy a privileged position due to their bidentate donor capacity. The compound 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea represents a highly polarized derivative where the strategic placement of electron-withdrawing groups (EWGs)—a para-nitro group and a meta-acetyl group—fundamentally alters both its solid-state self-assembly and solution-state anion recognition profiles. This technical guide explores the mechanistic causality behind these supramolecular phenomena and provides validated experimental protocols for their characterization.

Structural and Electronic Foundations

In a standard, unsubstituted diaryl urea, the molecule typically adopts a trans,trans-conformation regarding the urea NH protons, facilitating the formation of robust 1-D α-tape networks via bifurcated N-H···O=C hydrogen bonds[1]. However, the introduction of the 4-nitro and 3-acetyl groups heavily perturbs this system.

The strong resonance and inductive withdrawal from the 4-nitro group, combined with the inductive pull of the 3-acetyl group, drastically increases the acidity of the urea N-H protons. Concurrently, these EWGs increase the acidity of the ortho-aromatic C-H protons. This electronic shift promotes the formation of intramolecular C-H···O=C hydrogen bonds between the ortho-protons and the urea carbonyl oxygen.

Causality of Conformation: Because the urea carbonyl oxygen is engaged in these intramolecular interactions, its electron density is depleted, rendering it a severely weakened intermolecular hydrogen bond acceptor. Consequently, the molecule is forced into a highly coplanar conformation, and the traditional 1-D urea tape assembly is disrupted [1].

G A 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea B Electron-Withdrawing Groups (-NO2, -COCH3) A->B C Increased Urea NH Acidity B->C D Increased ortho-CH Acidity B->D G Enhanced Anion Recognition (Solution State) C->G H Disruption of 1D α-Tape (Solid State) C->H E Intramolecular C-H···O=C Bonds D->E F Weakened Urea C=O Acceptor E->F F->H

Mechanistic pathway of substituent effects on urea self-assembly and anion recognition.

Solid-State Crystal Engineering

Due to the weakened basicity of the urea carbonyl in 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea, crystal engineering with this derivative requires a paradigm shift. Instead of relying on urea-urea homomeric interactions, the solid-state packing is dominated by heteromeric interactions [3].

  • Solvent Inclusion: The highly acidic N-H protons preferentially hydrogen-bond with competitive hydrogen-bond acceptors in the crystallization medium (e.g., the oxygen atom of DMSO, DMF, or water)[1].

  • Alternative Synthons: In the absence of strong solvent acceptors, the N-H protons will bypass the urea carbonyl and instead form intermolecular hydrogen bonds with the oxygen atoms of the nitro or acetyl groups of adjacent molecules, leading to staggered, non-tape architectures.

Solution-State Anion Recognition

The primary application of EWG-functionalized diaryl ureas is the selective recognition of anions. The enhanced acidity of the N-H protons makes 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea a potent, neutral hydrogen-bond donor receptor [2].

Binding typically occurs via a bidentate chelation mechanism where both urea N-H protons coordinate to a single oxyanion or halide. The affinity is heavily dictated by the basicity and geometry of the guest anion. Oxyanions like acetate (AcO⁻) and dihydrogen phosphate (H₂PO₄⁻) exhibit exceptionally high binding constants due to their complementary Y-shaped geometry and high charge density [2].

Representative Binding Data

The following table summarizes the typical binding constants ( Ka​ ) for highly electron-deficient diaryl ureas with various tetrabutylammonium (TBA) salts in competitive solvent media (DMSO- d6​ with 0.5% water) at 298 K.

Anion (as TBA⁺ salt)GeometryBasicity (pKa of conj. acid)Binding Constant ( Ka​ , M⁻¹)Stoichiometry
Acetate (AcO⁻)Trigonal Planar4.76> 10,0001:1
Dihydrogen Phosphate (H₂PO₄⁻)Tetrahedral7.20> 15,0001:1
Chloride (Cl⁻)Spherical-7.0~ 8501:1
Bromide (Br⁻)Spherical-9.0~ 1201:1
Nitrate (NO₃⁻)Trigonal Planar-1.4< 501:1

Note: Data reflects the thermodynamic preference for basic oxyanions over highly solvated or less basic halides.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to eliminate experimental artifacts.

Protocol A: Self-Validating ¹H NMR Titration for Anion Binding

Determining accurate binding constants requires pristine control over concentrations. This protocol prevents dilution errors that commonly plague titration experiments.

  • Host Stock Preparation: Prepare a 2.0 mM solution of 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea in DMSO- d6​ . Causality: DMSO is used to ensure complete solubility and to provide a competitive baseline that mimics biological aqueous environments better than non-polar solvents.

  • Guest Stock Preparation (Critical Step): Prepare a 100 mM solution of the guest salt (e.g., TBA-Acetate). Crucially, dissolve the guest salt using the 2.0 mM Host Stock Solution, not pure solvent. Causality: As the guest solution is titrated into the NMR tube, the concentration of the host remains perfectly constant at 2.0 mM. This eliminates dilution artifacts, ensuring that any chemical shift changes are strictly due to host-guest complexation.

  • Titration Execution: Transfer 500 µL of the Host Stock into an NMR tube. Sequentially add aliquots of the Guest Stock (e.g., 5, 10, 15, 20, 30, 50, 100 µL).

  • Data Acquisition: Record a ¹H NMR spectrum after each addition. Track the downfield shift (Δδ) of the two urea N-H protons.

  • Isotherm Fitting: Plot Δδ versus the concentration of the guest. Fit the curve using a non-linear regression algorithm (e.g., 1:1 binding isotherm) to extract the association constant ( Ka​ ).

G S1 Prepare Host Stock (2.0 mM in DMSO-d6) S2 Prepare Guest Stock (100 mM TBA+ Salt in Host Stock) S1->S2 Maintains [Host] S3 Sequential Aliquot Addition (0 to 10 Equivalents) S2->S3 S4 1H NMR Acquisition (Track NH Downfield Shifts) S3->S4 S5 Non-Linear Regression (Isotherm Fitting) S4->S5 S6 Determine Binding Constant (Ka) S5->S6

Self-validating ¹H NMR titration workflow for determining anion binding constants.

Protocol B: Controlled Single-Crystal Growth via Slow Evaporation

Because EWG-ureas resist forming stable 1-D tapes, they are prone to precipitating as amorphous powders. This protocol forces controlled nucleation.

  • Dissolution: Dissolve 10 mg of the urea derivative in 1.5 mL of a competitive solvent mixture (e.g., Ethyl Acetate / Hexane, 1:1 v/v) in a clean glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Filtration removes heterogeneous nucleation sites (dust, undissolved micro-particles). This forces the solution into a deeper metastable zone, promoting the growth of fewer, high-quality single crystals rather than rapid microcrystalline crashing.

  • Evaporation Control: Cap the vial and pierce the septum with a single 21-gauge needle. Place the vial in a vibration-free environment at a constant 298 K.

  • Harvesting: Once crystals of sufficient size (approx. 0.1 x 0.1 x 0.1 mm) form, harvest them immediately into a protective perfluoropolyether oil to prevent solvent loss prior to X-ray diffraction analysis.

References

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups?ResearchGate.
  • The Recognition and Sensing of Anions through "Positive Allosteric Effects" Using Simple Urea−Amide Receptors.ACS Publications.
  • Halogen-substituted ureas for anion binding: solid state and solution studies.SciSpace.

Methodological & Application

Application Note: Highly Efficient Synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea via Direct Isocyanate Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

Diarylureas are privileged pharmacophores in modern drug discovery, frequently deployed as type II kinase inhibitors (e.g., Sorafenib, Regorafenib). The urea motif acts as a critical bidentate hydrogen-bond donor/acceptor system within the ATP-binding pocket of target kinases [1].

This application note details the robust, step-by-step synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea . The protocol utilizes a direct nucleophilic addition strategy, coupling 3-aminoacetophenone with 4-nitrophenyl isocyanate.

Causality in Design: The highly electron-withdrawing nitro group on the isocyanate significantly increases the electrophilicity of its cumulative double bond system. This allows the reaction to proceed rapidly without the need for basic catalysts (such as triethylamine or pyridine) that are often required for less reactive substrates. However, this high reactivity also demands strict anhydrous conditions; trace moisture will rapidly hydrolyze the isocyanate into 4-nitroaniline, which subsequently reacts with remaining isocyanate to form an unwanted symmetrical byproduct, 1,3-bis(4-nitrophenyl)urea [2].

Reaction Workflow & Pathway

G A 3-Aminoacetophenone (Nucleophile) C Anhydrous THF 0 °C to RT, N2 atm A->C B 4-Nitrophenyl isocyanate (Electrophile) B->C D Precipitation & Filtration C->D 4-6 hrs E 1-(3-Acetylphenyl)-3- (4-nitrophenyl)urea D->E Purified Yield

Figure 1: Workflow for the synthesis and isolation of the target unsymmetrical diarylurea.

Materials and Reagents

Ensure all solid reagents are stored in a desiccator prior to use to maintain stoichiometric accuracy.

Reagent / SolventRoleCAS NumberEquivalentsAmount (for 10 mmol scale)
3-Aminoacetophenone Nucleophile99-03-61.00 eq1.35 g
4-Nitrophenyl isocyanate Electrophile100-28-71.05 eq1.72 g
Tetrahydrofuran (THF) Reaction Solvent109-99-9N/A30.0 mL (Anhydrous)
Dichloromethane (DCM) Wash Solvent75-09-2N/A50.0 mL (Cold)

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen inlet. Purge the system with inert nitrogen gas for 10 minutes.

    • Expert Insight: Isocyanates are acutely sensitive to atmospheric moisture. Failure to rigorously dry the glassware will result in the formation of symmetrical urea impurities that are notoriously difficult to separate via chromatography due to similar Rf​ values.

  • Nucleophile Dissolution: Add 3-aminoacetophenone (1.35 g, 10.0 mmol) to the flask. Inject 15.0 mL of anhydrous THF via syringe. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

Phase 2: Coupling Reaction
  • Electrophile Preparation: In a separate, dry vial, dissolve 4-nitrophenyl isocyanate (1.72 g, 10.5 mmol) in 15.0 mL of anhydrous THF.

    • Note: A slight 0.05 eq excess of the isocyanate is used to drive the reaction to completion, compensating for any trace hydrolysis [2].

  • Addition: Using a syringe, add the isocyanate solution dropwise to the cooled 3-aminoacetophenone solution over a period of 15 minutes.

    • Expert Insight: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of biuret side-products (resulting from the over-reaction of the newly formed urea nitrogen with excess isocyanate).

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir under a nitrogen atmosphere for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product will appear as a new, highly UV-active spot with a lower Rf​ than the starting aniline.

Phase 3: Workup and Isolation
  • Precipitation: As the reaction proceeds, the target diarylurea will typically begin to precipitate out of the THF solution as a fine powder due to its high crystallinity and extensive intermolecular hydrogen bonding.

  • Quenching & Filtration: Once TLC indicates the consumption of the aniline, add 1.0 mL of methanol to quench any unreacted isocyanate. Stir for 10 minutes. Filter the resulting suspension through a sintered glass Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold DCM ( 2×25 mL).

    • Expert Insight: Cold DCM effectively removes any unreacted starting materials and trace symmetrical urea without significantly dissolving the target unsymmetrical diarylurea product.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
High levels of symmetrical urea byproduct Moisture ingress during reaction setup.Ensure THF is strictly anhydrous (use a solvent purification system or fresh sure-seal bottle). Flame-dry all glassware.
Incomplete conversion of aniline Isocyanate degraded prior to use.4-Nitrophenyl isocyanate degrades upon storage. Verify reagent integrity via melting point or IR spectroscopy (strong −N=C=O stretch at ~2270 cm⁻¹) before use [3].
Product fails to precipitate Concentration is too low.Concentrate the THF solution in vacuo to half its volume, then triturate with cold diethyl ether or hexanes to induce crystallization.

References

  • Unsymmetrical Ureas. Synthetic Methodologies and Application in Drug Design. ResearchGate. Available at:[Link]

Application Note: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea as a Selective Colorimetric Anion Sensor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The detection and quantification of anions are of paramount importance in diverse fields, ranging from environmental monitoring and industrial process control to clinical diagnostics and drug development. Anions play crucial roles in numerous biological processes, and their dysregulation is implicated in various pathological conditions. Consequently, the development of simple, selective, and sensitive methods for anion recognition remains a significant area of research.[1][2][3]

This application note details the synthesis, mechanism, and application of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea as a highly effective colorimetric sensor for the selective recognition of specific anions. This rationally designed urea-based receptor leverages the principles of hydrogen bonding and deprotonation to signal the presence of anions through a distinct visual color change, making it a valuable tool for researchers, scientists, and drug development professionals. The presence of the electron-withdrawing 4-nitrophenyl group enhances the acidity of the urea N-H protons, predisposing the molecule to interact strongly with anionic species.[2][4][5][6] The 3-acetylphenyl moiety provides an additional site for potential modification and influences the electronic properties of the sensor.

Principle of Anion Recognition

The anion sensing capability of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is predicated on two primary mechanisms that can operate depending on the basicity of the target anion: hydrogen bonding and deprotonation .[7][8]

  • Hydrogen Bonding: The two N-H groups of the urea moiety act as hydrogen bond donors.[1][2][3][9][10] In the presence of anions, the sensor forms a host-guest complex through hydrogen bonding interactions. This interaction perturbs the electronic environment of the chromophoric 4-nitrophenyl group, leading to a change in the UV-Vis absorption spectrum.

  • Deprotonation: For more basic anions, such as fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻), the interaction is strong enough to induce the deprotonation of one of the urea N-H protons.[5][7][8] This deprotonation results in the formation of an anionic species with a more delocalized electron system, causing a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which is perceived as a distinct color change.[4][6] This "naked-eye" detectable color change forms the basis of the colorimetric sensing application.

Signaling Pathway Diagram

Anion_Sensing_Mechanism cluster_0 Initial State cluster_1 Anion Interaction cluster_2 Sensing Mechanism cluster_3 Output Signal Sensor 1-(3-Acetylphenyl)-3- (4-nitrophenyl)urea (Colorless/Pale Yellow) HBond Hydrogen Bonding Complex Sensor->HBond + Anion Anion Anion (e.g., F⁻, AcO⁻) Anion->HBond Deprotonation Deprotonated Sensor (Colored) HBond->Deprotonation Sufficiently Basic Anion UV_Vis_Shift UV-Vis Spectral Shift HBond->UV_Vis_Shift Deprotonation->UV_Vis_Shift Color_Change Naked-Eye Color Change Deprotonation->Color_Change

Caption: Mechanism of anion sensing by 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Experimental Protocols

Part I: Synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

This protocol describes a reliable method for the synthesis of the title compound. The reaction involves the formation of an isocyanate from 4-nitroaniline, which then reacts with 3-aminoacetophenone.[10]

Materials and Reagents:

  • 3-Aminoacetophenone

  • 4-Nitrophenyl isocyanate (or reagents to generate it in situ, such as 4-nitroaniline and triphosgene/diphosgene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous THF.

  • Reaction: Dissolve 4-nitrophenyl isocyanate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Addition: Add the 4-nitrophenyl isocyanate solution dropwise to the stirring solution of 3-aminoacetophenone at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The formation of the product will be indicated by a new spot with a different Rf value compared to the starting materials.

  • Work-up: Once the reaction is complete (typically within 2-4 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Protocol for Anion Sensing and Selectivity Studies

This protocol outlines the use of UV-Vis spectroscopy to evaluate the anion binding properties and selectivity of the synthesized sensor.

Materials and Reagents:

  • Synthesized 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

  • Spectroscopic grade Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium (TBA) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Protocol Workflow Diagram:

Anion_Sensing_Workflow A Prepare Stock Solutions - Sensor in DMSO - TBA-Anion salts in DMSO B Perform UV-Vis Titration A->B F Conduct Selectivity Study A->F I Evaluate Colorimetric Response A->I C Add aliquots of Anion solution to Sensor solution in a cuvette B->C Repeat for desired concentration range D Record UV-Vis Spectrum after each addition C->D Repeat for desired concentration range D->B Repeat for desired concentration range E Analyze Data - Plot Absorbance vs. [Anion] - Calculate Binding Constant (Ka) D->E G Record spectrum of Sensor with one equivalent of each anion F->G H Perform Competition Experiment - Add competing anions to Sensor + primary anion complex F->H

Caption: Experimental workflow for anion sensing studies.

Detailed Steps:

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in DMSO (e.g., 1 x 10⁻³ M).

    • Prepare stock solutions of the tetrabutylammonium salts of the anions to be tested in DMSO (e.g., 1 x 10⁻² M).

  • UV-Vis Titration: [4][11][12]

    • Place a known volume and concentration of the sensor solution in a quartz cuvette (e.g., 2 mL of a 5 x 10⁻⁵ M solution).

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of a specific anion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the UV-Vis spectrum.

    • Continue this process until no further significant spectral changes are observed.

    • Repeat this titration for each anion of interest.

  • Colorimetric "Naked-Eye" Detection:

    • Prepare a slightly more concentrated solution of the sensor in DMSO (e.g., 1 x 10⁻³ M) in a series of vials.

    • To each vial, add several equivalents of a different anion solution.

    • Visually observe and record any color changes against a white background.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (λ_max) against the concentration of the added anion.

    • From the titration data, the binding constant (Ka) can be calculated using appropriate binding models (e.g., 1:1 or 1:2 binding isotherms).

Expected Results and Performance

Based on extensive studies of analogous nitrophenyl urea-based sensors, the following performance characteristics are anticipated for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.[4][6]

Selectivity Profile

The sensor is expected to exhibit high selectivity for basic anions that can induce deprotonation. A distinct color change from colorless or pale yellow to a more intense color (e.g., yellow, orange, or red) is anticipated upon the addition of fluoride, acetate, and dihydrogen phosphate.[4][6] In contrast, less basic anions like chloride, bromide, iodide, and nitrate are expected to cause minimal to no color change, although they may still induce subtle shifts in the UV-Vis spectrum due to hydrogen bonding.[4]

Table 1: Expected Colorimetric and Spectroscopic Response to Various Anions

AnionExpected "Naked-Eye" Color ChangeExpected UV-Vis ResponsePredominant Interaction
F⁻ Strong (e.g., to Yellow/Orange)Significant bathochromic shiftDeprotonation
AcO⁻ Strong (e.g., to Yellow/Orange)Significant bathochromic shiftDeprotonation
H₂PO₄⁻ Moderate to StrongSignificant bathochromic shiftDeprotonation/H-Bonding
Cl⁻ None/MinimalMinor spectral shiftHydrogen Bonding
Br⁻ None/MinimalMinor spectral shiftHydrogen Bonding
I⁻ None/MinimalMinor spectral shiftHydrogen Bonding
HSO₄⁻ None/MinimalMinor spectral shiftHydrogen Bonding
NO₃⁻ None/MinimalMinor spectral shiftHydrogen Bonding
Quantitative Analysis

UV-Vis titration experiments will allow for the quantitative determination of the binding affinities (association constants, Ka) between the sensor and various anions. It is expected that the binding constants will follow the trend of anion basicity, with fluoride, acetate, and dihydrogen phosphate exhibiting the highest values.

Table 2: Representative Binding Constants for a Urea-Based Sensor

AnionBinding Constant (Ka) / M⁻¹ (in DMSO)
F⁻ > 10⁴
AcO⁻ ~ 10³ - 10⁴
H₂PO₄⁻ ~ 10³
Cl⁻ < 10²
Br⁻ < 10²

Note: These are representative values based on similar compounds reported in the literature and will need to be experimentally determined for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.[4][9]

Conclusion

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a readily synthesizable and highly effective colorimetric sensor for the selective detection of basic anions. Its mechanism of action, rooted in hydrogen bonding and anion-induced deprotonation, allows for both qualitative "naked-eye" detection and quantitative analysis via UV-Vis spectroscopy. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and utilization of this sensor in various research and development settings. Its high selectivity for biologically and environmentally relevant anions like fluoride, acetate, and dihydrogen phosphate makes it a valuable addition to the analytical toolkit of chemists, biologists, and drug development professionals.

References

  • Kundu, S., Egboluche, T. K., Yousuf, Y., & Hossain, M. A. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Chemosensors, 9(10), 287. [Link]

  • Magri, D. C., et al. (2014). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors. Organic & Biomolecular Chemistry, 12(43), 8643-8651. [Link]

  • Picci, G., et al. (2024). Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. Coordination Chemistry Reviews, 501, 215561. [Link]

  • ResearchGate. (n.d.). (a) UV-vis titration spectra of sensor (1 × 10− 5 M) with cyanide anion... [Link]

  • Li, Y., et al. (2018). Visible colorimetric fluoride and hydroxide sensing by asymmetric tris-urea receptors: combined experimental and theoretical studies. RSC Advances, 8(64), 36585-36593. [Link]

  • UNAM Repository. (n.d.). THE SYNTHESIS AND CHARACTERIZATION OF CHEMICAL SENSORS AND THEIR APPLICATION TO ANIONS AND HEAVY METAL IONS SENSING A MINI THESI. [Link]

  • Frontera, A., et al. (2020). Coordination Chemistry and Sensing Properties Towards Anions and Metal Ions of a Simple Fluorescent Urea. ChemistryOpen, 9(5), 578-584. [Link]

  • CORE. (n.d.). Selective fluoride ion recognition by a thiacalix[11]arene receptor containing N-(4-nitrophenyl)acetamide and. [Link]

  • Science.gov. (n.d.). uv-vis absorption titration: Topics by Science.gov. [Link]

  • Indorkar, D., Chourasia, O. P., & Limaye, S. N. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazoline Derivative and antimicrobial activity. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

  • Amendola, V., et al. (2005). Anion-induced urea deprotonation. Chemical Communications, (22), 2881-2883. [Link]

  • Sci-Hub. (n.d.). Efficient and Simple Colorimetric Fluoride Ion Sensor Based on Receptors Having Urea and Thiourea Binding Sites. [Link]

  • Hossain, M. A., et al. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(12), 1546-1562. [Link]

  • Hossain, M. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 618561. [Link]

  • Hossain, M. A., et al. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. PubMed, 37378930. [Link]

  • PubChem. (n.d.). 1-(3-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea. [Link]

  • Amendola, V., et al. (2010). Anion complexation and sensing using modified urea and thiourea-based receptors. Chemical Society Reviews, 39(10), 3889-3915. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Molecules, 25(10), 2383. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

  • Kang, J., et al. (2010). A naked-eye detection of fluoride with urea/thiourea receptors which have both a benzophenone group and a nitrophenyl group as a signalling group. Supramolecular Chemistry, 22(3), 164-170. [Link]

  • Çelik, İ., et al. (2019). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. IUCrData, 4(2), x190130. [Link]

  • ResearchGate. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]

  • Royal Society of Chemistry. (2006). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. [Link]

  • Lin, J., et al. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

  • ResearchGate. (n.d.). Recognition of Anions by bis Urea based Fluorescent Receptors. [Link]

  • Gale, P. A. (2010). Anion recognition by hydrogen bonding: urea-based receptors. Chemical Society Reviews, 39(10), 3746-3761. [Link]

  • ResearchGate. (n.d.). Nitro group as a redox switch in urea-based receptors of anions. [Link]

  • Krishnan, G. S., & Muraleedharan, K. (2025). Unravelling the sensing mechanism of bis-urea macrocycle-based anion receptor: a theoretical study. Supramolecular Materials, 100111. [Link]

  • Chmielewski, M. J., et al. (2021). Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Molecules, 26(16), 4983. [Link]

  • Fabbrizzi, L., et al. (1995). Anion recognition by hydrogen bonding: urea-based receptors. Journal of the Chemical Society, Chemical Communications, (17), 1777-1778. [Link]

  • Davis Research Group, University of Bristol. (n.d.). Anion Recognition and Transport. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea using Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the diaryl urea class, a scaffold prevalent in medicinal chemistry, unambiguous characterization is paramount for research and development. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. A thorough analysis of the expected spectral data is provided, explaining the causal relationships between molecular structure and NMR observables. This guide is intended for researchers, chemists, and drug development professionals requiring robust analytical methods for the definitive characterization of complex small molecules.

Introduction: The Importance of Diaryl Ureas

Diaryl ureas represent a "privileged scaffold" in modern medicinal chemistry, most notably for their role as potent kinase inhibitors in oncology. The urea linker (-NH-CO-NH-) acts as a rigid hydrogen-bond donor and acceptor, facilitating strong interactions with protein targets. The specific substitution patterns on the flanking aryl rings dictate target selectivity and pharmacokinetic properties. 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea contains key functional groups—a ketone and a nitro group—that significantly influence its electronic and structural properties.

Given the subtle isomeric possibilities and the critical impact of structure on biological activity, definitive characterization is non-negotiable. NMR spectroscopy is the gold standard for this purpose, providing unparalleled insight into the molecular framework through chemical shifts, scalar coupling, and through-bond correlations. This document outlines a comprehensive workflow for its complete structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme is applied to the target molecule. This scheme will be used consistently throughout the analysis.

Chemical structure of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea with atom numbering for NMR analysis.

Figure 1: Structure of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea with systematic numbering for ¹H and ¹³C NMR assignment.

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particulate-free sample suitable for high-resolution NMR.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the urea compound. Crucially, its ability to form hydrogen bonds slows the rate of chemical exchange for the urea N-H protons (H1, H2), which would otherwise broaden into the baseline or be unobservable in less polar solvents like chloroform-d[1].

Materials:

  • 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or reference to residual solvent signal

  • High-precision 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)

  • Glass vial (2 mL)

  • Pasteur pipette with a small cotton or glass wool plug

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry 2 mL glass vial. For routine ¹H NMR, 5-10 mg is sufficient[2]. For ¹³C and 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time[3].

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[4]. Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and transparent.

  • Filtration and Transfer: Prepare a Pasteur pipette by inserting a small, tight plug of cotton or glass wool into the neck. This will act as a filter.

  • Carefully draw the sample solution from the vial into the filtered pipette.

  • Transfer the filtered solution into the NMR tube. This step is critical to remove any microscopic particulate matter that can severely degrade the magnetic field homogeneity (shimming) and spectral resolution[5].

  • Referencing: Add a minimal amount of TMS as an internal reference (δ 0.00 ppm). Alternatively, for DMSO-d₆, the residual solvent peak at δн ≈ 2.50 ppm and δс ≈ 39.52 ppm can be used for calibration.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer[2].

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H (Proton) Pulse Programzg30Standard 30° pulse for quantitative observation.
Number of Scans (NS)8 - 16Sufficient for good signal-to-noise (S/N) with 5-10 mg.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Covers the full range of expected proton signals.
¹³C (Carbon) Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)1024 - 4096Required due to the low natural abundance of ¹³C[6].
Relaxation Delay (D1)2.0 sStandard delay for most carbon environments.
Spectral Width (SW)240 ppm (-10 to 230 ppm)Encompasses all expected carbon signals, including carbonyls.
COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY.
Number of Scans (NS)2 - 4Typically sufficient for strong correlations.
Data Points (F2 x F1)2048 x 256Provides good resolution in both dimensions.
HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
Number of Scans (NS)2 - 8Provides strong one-bond correlation signals.
¹J(CH) Coupling145 HzOptimized for one-bond correlations in aromatic and aliphatic systems.

Data Analysis and Spectral Interpretation

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

G cluster_workflow NMR Characterization Workflow Prep Sample Preparation (Protocol 1) H1 1D ¹H NMR (Initial Assignment) Prep->H1 Acquire Data C13 1D ¹³C NMR (Carbon Environment) Prep->C13 Acquire Data COSY 2D COSY (¹H-¹H Connectivity) H1->COSY Correlate Protons HSQC 2D HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13->HSQC Correlate Nuclei Assign Final Structure Confirmation COSY->Assign HSQC->Assign Confirm Assignments

Diagram 1: Experimental workflow for structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into four distinct regions: the downfield urea protons, the aromatic region, and the upfield acetyl methyl protons.

  • Urea Protons (H1, H2): Two distinct singlets are expected in the δ 9.0-10.0 ppm range. These protons are deshielded due to the anisotropy of the adjacent carbonyl group and their involvement in hydrogen bonding. Their chemical shifts can be sensitive to concentration and temperature[7]. In many diaryl ureas, the proton adjacent to the more electron-withdrawing ring (H2 next to the nitrophenyl group) appears further downfield[8][9].

  • 4-Nitrophenyl Protons (H9, H10, H12, H13): This ring system constitutes an AA'BB' spin system, which often appears as two distinct doublets.

    • H12 & H13: These protons are ortho to the strongly electron-withdrawing nitro group (NO₂), causing significant deshielding. They are expected to resonate far downfield, around δ 8.1-8.3 ppm, as a doublet.

    • H9 & H10: These protons are meta to the nitro group and ortho to the urea nitrogen. They will appear as a doublet, upfield of H12/H13, likely around δ 7.7-7.9 ppm. The coupling constant for both doublets will be a typical ortho coupling (³JHH) of ~8-9 Hz[10][11].

  • 3-Acetylphenyl Protons (H4, H5, H6, H8): This ring presents a more complex ABCD spin system.

    • H4: This proton is flanked by two meta-substituents and will likely appear as a triplet or a finely split singlet around δ 8.0-8.2 ppm.

    • H8: This proton is ortho to the deshielding acetyl group and will be downfield, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm.

    • H6: This proton is ortho to the urea nitrogen and will appear as a doublet of doublets around δ 7.5-7.7 ppm.

    • H5: This proton is coupled to both H4 and H6 and will appear as a triplet around δ 7.4-7.6 ppm, with a typical ortho coupling constant of ~7-8 Hz.

  • Acetyl Methyl Protons (H15): The three protons of the methyl group are equivalent and not coupled to any other protons. They will appear as a sharp singlet at δ ~2.6 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as all carbons are in unique chemical environments.

  • Carbonyl Carbons (C7, C14): These are the most deshielded carbons.

    • C14 (Acetyl C=O): Ketone carbonyls are highly deshielded and will appear far downfield, typically at δ 197-198 ppm[6].

    • C7 (Urea C=O): The urea carbonyl is also downfield but shielded relative to the ketone, expected around δ 152-154 ppm[9][12].

  • Aromatic Carbons (C1-C6, C8-C13): These will resonate in the δ 115-150 ppm region[13].

    • Ipso-Carbons: The carbons directly attached to substituents are most affected. C11 (attached to NO₂) and C3 (attached to the acetyl group) will be significantly deshielded. C1, C2, C9, and C10 (attached to nitrogen) will also have distinct chemical shifts.

  • Methyl Carbon (C15): This aliphatic carbon will be the most shielded, appearing upfield at δ ~27 ppm.

Confirmation with 2D NMR Spectroscopy

2D NMR is essential for confirming the assignments made from 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, confirming connectivity within a spin system[14][15].

Diagram 2: Key ³J (ortho) and ⁴J (meta) correlations expected in the COSY spectrum.

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to the carbon it is directly attached to[14][16].

G cluster_hsqc Expected HSQC (¹H-¹³C) Correlations H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H8 H8 C8 C8 H8->C8 H9_10 H9/H10 C9_10 C9/C10 H9_10->C9_10 H12_13 H12/H13 C12_13 C12/C13 H12_13->C12_13 H15 H15 C15 C15 H15->C15

Diagram 3: One-bond ¹H-¹³C correlations for all protonated carbons.

Summary of Expected Data

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant, J (Hz)
H2 ~9.8 s 1H -
H1 ~9.2 s 1H -
H12, H13 8.1 - 8.3 d 2H ³J ≈ 9.0
H4 8.0 - 8.2 t or s 1H ⁴J ≈ 2.0
H8 7.8 - 8.0 d 1H ³J ≈ 7.8
H9, H10 7.7 - 7.9 d 2H ³J ≈ 9.0
H6 7.5 - 7.7 d 1H ³J ≈ 7.8
H5 7.4 - 7.6 t 1H ³J ≈ 7.8

| H15 | ~2.6 | s | 3H | - |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Label Predicted δ (ppm) Notes
C14 197 - 198 Acetyl Carbonyl
C7 152 - 154 Urea Carbonyl
C11 145 - 147 Aromatic C-NO₂
C2 140 - 142 Aromatic C-NH
C3 137 - 139 Aromatic C-C=O
C1 130 - 132 Aromatic C-NH
C5, C8 128 - 130 Aromatic CH
C12, C13 124 - 126 Aromatic CH
C4, C6 120 - 123 Aromatic CH
C9, C10 117 - 119 Aromatic CH

| C15 | ~27 | Acetyl CH₃ |

Conclusion

The structural characterization of 1-(3-acetylphenyl)-3-(4-nitrophenyl)urea can be achieved with high confidence using a systematic NMR spectroscopy approach. One-dimensional ¹H and ¹³C NMR provide the foundational data on the chemical environments of each nucleus. This is then unequivocally confirmed by 2D COSY and HSQC experiments, which establish the through-bond connectivity map of the molecule. The protocols and interpretive guidelines presented here constitute a robust and reliable methodology for the characterization of this and other structurally related diaryl ureas, ensuring the scientific integrity required for advanced research and drug development applications.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Webb, G. A., et al. (1999). Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems. Journal of Molecular Structure, 476, 133–138. Available at: [Link]

  • NMR Core Facility, University of Missouri. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Kletskov, A. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Molecules, 28(1), 163. Available at: [Link]

  • Liler, M. (1969). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 385-387. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Roberts, J. D., et al. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Glushkov, V. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3530. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • Balaraman, K., et al. (2018). Supporting Information for: A General and Sustainable Dehydrogenation of Diarylureas to Carbazoles and Carbolines Catalyzed by a Reusable Palladium Catalyst. Chemistry—A European Journal. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Collum, D. B., et al. (n.d.). 13C chemical shits. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]

  • Dahlbom, R., et al. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1145-1150. Available at: [Link]

  • Guria, A., et al. (2022). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. ACS Applied Energy Materials, 5(11), 14131–14140. Available at: [Link]

  • Reddit. (2018). Urea protons exchanging with DMSO-d6 protons?. Retrieved from [Link]

  • Indorkar, D., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazoline Derivative and antimicrobial activity. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. Available at: [Link]

  • University of Calgary. (n.d.). The Aromatic Region. Retrieved from [Link]

  • Al-Showiman, S. S., et al. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Retrieved from [Link]

  • Park, S., et al. (2014). Kinetic analysis of tautomer forms of aromatic-urea compounds with acetate ions: solvent effect of excited state intermolecular proton transfer. Physical Chemistry Chemical Physics, 16(23), 11646-11654. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution contents. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Li, Y., et al. (2009). 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 65(1), o16. Available at: [Link]

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Analytical Method Development and ICH Q2(R1) Validation for the Novel Diarylurea Kinase Inhibitor: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a highly conjugated, hydrophobic diarylurea derivative. In modern oncology and pharmacology, diarylureas are well-documented pharmacophores for multi-kinase inhibition, structurally analogous to approved therapeutics like Sorafenib, which target the VEGFR-2 and RAF/MEK/ERK pathways (1)[1].

The rigid, planar nature of the diarylurea core, combined with the electron-withdrawing nitro group and the hydrogen-bonding acetyl group, presents specific analytical challenges. The compound exhibits extremely poor aqueous solubility and a high propensity for non-specific binding to unendcapped silica surfaces. Developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is critical for quantifying this compound in both pharmaceutical formulations and complex biological matrices (e.g., plasma) during pharmacokinetic (PK) profiling (2)[2].

MOA DU 1-(3-Acetylphenyl)-3- (4-nitrophenyl)urea VEGFR VEGFR-2 Kinase Domain DU->VEGFR Competitive Binding RAF RAF / MEK / ERK Cascade VEGFR->RAF Phosphorylation Blocked Prolif Tumor Proliferation RAF->Prolif Signal Halted

Diarylurea-mediated inhibition of the VEGFR-2 signaling cascade.

Analytical Target Profile & Method Development Causality

To ensure the highest level of scientific integrity, the method development process must be driven by the physicochemical properties of the analyte rather than trial and error.

  • Stationary Phase Selection (C18): A fully endcapped Octadecylsilane (C18) column is mandatory. The highly hydrophobic nature of the diarylurea core requires strong hydrophobic retention. Endcapping is critical because the urea nitrogens can act as hydrogen bond donors/acceptors, leading to severe peak tailing if they interact with residual active silanols on the silica support.

  • Mobile Phase Causality (ACN / Formic Acid): Acetonitrile (ACN) is selected over methanol due to its superior elution strength for rigid aromatic systems and lower backpressure profile. Pure water/ACN mixtures often result in broad peaks for ureas. By incorporating 0.1% Formic Acid (pH ~2.7) into the aqueous phase, residual silanols (pKa ~4.5) are protonated and neutralized, effectively suppressing secondary ion-exchange interactions and yielding a sharp, symmetrical peak.

  • Detection Wavelength (265 nm): The extended conjugation spanning from the nitrophenyl ring, through the urea bridge, to the acetylphenyl ring provides a robust UV absorption maximum. Selecting 265 nm maximizes the signal-to-noise ratio while avoiding the low-wavelength UV interference typical of biological plasma matrices (3)[3].

Standardized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 5 µm, 4.6 × 150 mm (Endcapped)Provides optimal hydrophobic retention and prevents secondary silanol interactions.
Mobile Phase Acetonitrile : 0.1% Formic Acid (60:40, v/v)ACN fully solubilizes the analyte; acidic pH suppresses silanol ionization.
Flow Rate 1.0 mL/minAchieves optimal linear velocity for a 4.6 mm ID column, balancing speed and resolution.
Detection UV at 265 nmCaptures the extended pi-conjugation of the diarylurea system.
Injection Vol. 20 µLBalances Limit of Detection (LOD) requirements with column loading capacity.
Column Temp. 30°CStabilizes solvent viscosity, ensuring highly reproducible retention times.

Self-Validating Experimental Protocols

A trustworthy analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) directly into the workflow to ensure data integrity before any unknown samples are processed.

Protocol A: Plasma Sample Preparation (Protein Precipitation)

Because 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is highly protein-bound, an aggressive extraction method is required.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing a structurally similar internal standard, if applicable). Causality: ACN rapidly denatures plasma proteins while fully solubilizing the hydrophobic analyte.

  • Agitation: Vortex vigorously for 2.0 minutes to disrupt drug-protein binding complexes.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully extract 200 µL of the clear supernatant into an HPLC autosampler vial equipped with a glass insert.

Protocol B: System Suitability Testing (SST) Execution

Before analyzing the prepared samples, the HPLC system must prove its operational readiness.

  • Inject 20 µL of the blank mobile phase to confirm baseline stability and the absence of carryover or ghost peaks.

  • Inject a 10 µg/mL standard solution of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea six consecutive times.

  • Self-Validation Gate: Proceed to sample analysis ONLY IF the system meets the following criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor ( Tf​ ) ≤ 1.5

    • Theoretical Plates ( N ) > 5,000

ICH Q2(R1) Validation Framework

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is fit for its intended purpose in pharmaceutical quality control and PK studies (4)[4].

Workflow Dev Phase 1: Method Development (C18, ACN/H2O, 265 nm) SST Phase 2: System Suitability (Tailing < 1.5, Resolution > 2) Dev->SST Optimize Parameters Val Phase 3: ICH Q2(R1) Validation (Linearity, Accuracy, Precision) SST->Val Pass Criteria App Phase 4: Sample Analysis (PK & Formulation Profiling) Val->App Validated Method

Stepwise HPLC method development and ICH Q2(R1) validation workflow.

Validation Results Summary

The quantitative validation data demonstrates that the method is highly sensitive, accurate, and robust against minor deliberate variations in the chromatographic environment.

Validation ParameterICH Q2(R1) Acceptance CriterionObserved ResultStatus
Linearity Range Correlation coefficient ( R2 ) ≥ 0.9990.1 – 20 µg/mL ( R2 = 0.9997)Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.03 µg/mL LOQ: 0.10 µg/mLPass
Intra-day Precision %RSD ≤ 2.0% (n=6 at 3 levels)0.8% – 1.4%Pass
Inter-day Precision %RSD ≤ 2.0% (n=18 over 3 days)1.1% – 1.8%Pass
Accuracy (Recovery) Mean recovery between 98.0% – 102.0%99.2% – 101.5%Pass
Robustness No significant change in SST parametersUnaffected by ±2% ACN or ±0.1 mL/minPass

Conclusion

A highly reliable, self-validating RP-HPLC method has been successfully developed for the quantification of the novel diarylurea 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. By utilizing a mechanistic approach to suppress silanol interactions via acidic mobile phase modification, the method achieves excellent peak symmetry and sensitivity. Full compliance with ICH Q2(R1) guidelines ensures that this protocol is immediately applicable for downstream drug development workflows, including formulation assay and pre-clinical pharmacokinetic evaluations.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available at:[4]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea . PubMed Central (PMC), National Institutes of Health. Available at:[1]

  • HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations . PubMed, National Institutes of Health. Available at:[3]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma . PubMed Central (PMC), National Institutes of Health. Available at:[2]

Sources

crystallization techniques for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea x-ray diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Strategies for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Prior to X-Ray Diffraction

Introduction & Supramolecular Mechanistic Insights

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is an asymmetric diarylurea characterized by two distinct electron-withdrawing substituents: a 3-acetyl group and a 4-nitro group. For drug development professionals and crystallographers, isolating diffraction-quality single crystals of diarylureas presents a notorious challenge. They typically self-assemble into 1D fibrillar networks via bifurcated N-H···O=C hydrogen bonds (the α -tape synthon), frequently resulting in supramolecular gelation or the formation of extremely fine, twinned needles unsuitable for Single-Crystal X-Ray Diffraction (SCXRD).

The Causality of Crystallization Failure: The presence of electron-withdrawing groups fundamentally alters the hydrogen-bonding landscape. The strong electron-withdrawing nature of the 4-nitro group increases the acidity (and thus the H-bond donor capacity) of the adjacent urea N-H protons. Simultaneously, the nitro and acetyl oxygens act as potent competing H-bond acceptors. As demonstrated in structural studies of related electron-deficient diarylureas, these competing acceptors disrupt the standard urea α -tape, favoring twisted molecular conformations and weak C-H···O interactions that complicate ordered 3D packing ()[1].

To overcome this, crystallization protocols must actively manage these competing H-bond interactions rather than relying on standard solvent evaporation.

Strategic Workflow

G A 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Target Compound) B Assess H-Bonding Network (Urea Tape vs. Competing Acceptors) A->B C Strong Acceptor Solvents (e.g., DMSO, DMF) B->C Disrupts 1D Gels D Anion Templating (e.g., TBAF) B->D Strong N-H...F bonds E Non-Competing Solvents (e.g., THF / Hexane) B->E Promotes Alpha-Tape F Slow Evaporation (Solvate Formation) C->F G Slow Cooling (Complexation) D->G H Vapor Diffusion (Pure Polymorph) E->H I Single Crystal X-Ray Diffraction (SCXRD) F->I G->I H->I Risk: Twinning/Fine Needles

Workflow for crystallization of asymmetric diarylureas based on solvent H-bond competition.

Experimental Protocols

Protocol A: DMSO Solvate Co-Crystallization (The "Magic Linker" Approach)
  • Causality: Dimethyl sulfoxide (DMSO) is a highly potent H-bond acceptor. By using DMSO as a co-solvent, the strong urea N-H donors preferentially bond to the DMSO oxygen rather than forming 1D urea-urea tapes. This breaks the gelation network and promotes the growth of high-quality, 3D solvated single crystals—a phenomenon well-documented in the crystallization of diarylurea drugs like sorafenib ()[2].

  • Step-by-Step Methodology:

    • Weigh 10 mg of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea into a clean 2 mL glass vial.

    • Add 0.5 mL of anhydrous DMSO. Sonicate for 2 minutes until complete dissolution is achieved.

    • Add 50 µL of deionized water (acts as an anti-solvent and secondary H-bond mediator).

    • Heat the vial gently to 50°C for 10 minutes to ensure a perfectly clear solution.

    • Filter the hot solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial.

    • Puncture the vial cap with a single needle hole and leave undisturbed at 20°C.

  • Self-Validation Check: If the solution turns cloudy immediately upon water addition, the water ratio is too high. Add DMSO dropwise until clear. Crystals should appear within 3–7 days as robust blocks.

Protocol B: Anion-Templated Co-Crystallization (Fluoride Complexation)
  • Causality: Electron-deficient diarylureas form exceptionally strong, highly crystalline complexes with halide anions. The fluoride anion acts as a perfect template, coordinating to the urea N-H protons and forcing the molecule into a rigid, predictable planar conformation suitable for SCXRD ()[3].

  • Step-by-Step Methodology:

    • Dissolve 15 mg of the urea compound in 1 mL of a boiling hexane/dichloromethane (1:1 v/v) mixture.

    • In a separate vial, prepare a 0.5 M solution of Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) in dichloromethane.

    • Add 0.5 molar equivalents of the TBAF solution to the hot urea solution (targeting a 2:1 Urea:Fluoride complex).

    • Vigorously stir for 5 minutes, then filter into a crystallization tube.

    • Layer the solution carefully with 1 mL of cold pentane.

    • Cap tightly and store at 4°C.

  • Self-Validation Check: The formation of a complex can be verified pre-XRD by taking a ¹H NMR in CDCl₃; a significant downfield shift (>2 ppm) of the urea N-H protons confirms successful fluoride coordination.

Protocol C: Vapor Diffusion in Non-Competing Solvents (Pure Polymorph)
  • Causality: To obtain the unsolvated, pure polymorph, one must avoid strong H-bond acceptor solvents. Tetrahydrofuran (THF) provides excellent solubility without permanently disrupting the crystal lattice. Slow diffusion of a non-polar anti-solvent (hexane) gradually lowers solubility, allowing the α -tape to form slowly enough to prevent gelation.

  • Step-by-Step Methodology:

    • Dissolve 5 mg of the compound in 0.5 mL of THF in an inner 2 mL vial.

    • Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial.

    • Add 3 mL of n-hexane to the outer 20 mL vial.

    • Seal the outer vial tightly with a Teflon-lined cap.

    • Keep in a vibration-free environment at room temperature for 1–2 weeks.

Quantitative Data: Solvent System Efficacy

Solvent SystemMethodologyExpected Crystal HabitGelation RiskSCXRD Suitability
DMSO / H₂O (10:1) Slow EvaporationBlock / Prism (Solvate)Very LowOptimal (High resolution)
DCM / Hexane + TBAF Antisolvent LayeringThick Plates (Complex)LowOptimal (Rigid conformation)
THF / n-Hexane Vapor DiffusionFine Needles (Pure)HighModerate (Prone to twinning)
Acetone / Toluene Slow CoolingHair-like FibersVery HighPoor

Troubleshooting Guide

  • Issue: Supramolecular Gelation.

    • Cause: Rapid 1D α -tape formation outpaces 3D lattice assembly.

    • Solution: Switch from Protocol C to Protocol A. The introduction of DMSO will competitively inhibit the 1D tape.

  • Issue: Twinned or Hair-like Needles.

    • Cause: Crystal growth is kinetically favored along one crystallographic axis.

    • Solution: Lower the temperature of the vapor diffusion setup to 4°C to slow the kinetics, or use a heavier anti-solvent (e.g., heptane instead of hexane) to reduce the diffusion rate.

  • Issue: No Crystallization after 2 Weeks.

    • Cause: System is under-saturated.

    • Solution: Remove the cap to allow slow evaporation of the primary solvent until the first visual signs of nucleation, then reseal.

References

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N-H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Source: Crystal Growth & Design URL:[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL:[Link]

  • Hydrogen-Bonded Homoleptic Fluoride–Diarylurea Complexes: Structure, Reactivity, and Coordinating Power Source: Journal of the American Chemical Society URL:[Link]

Sources

Preclinical In Vivo Dosing and Pharmacological Evaluation Protocol for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacological Context

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a synthetic compound belonging to the diaryl urea class. In medicinal chemistry, the N,N′ -diaryl urea scaffold is a privileged pharmacophore, most notably utilized in the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors such as sorafenib and lenvatinib[1].

Causality in Molecular Design: The central urea moiety acts as a critical hydrogen-bond donor and acceptor, allowing the molecule to anchor into the highly conserved "DFG-out" inactive conformation of kinases, specifically targeting the VEGFR, PDGFR, and RAF/MEK/ERK signaling cascades[1]. The specific substitutions on this compound—an electron-withdrawing nitro group and an acetyl group—modulate the electron density of the phenyl rings. This fine-tunes the compound's lipophilicity and enhances its binding affinity within the hydrophobic kinase pocket[1].

To translate this compound from in vitro discovery to in vivo validation, researchers must overcome significant formulation hurdles and establish a self-validating pharmacokinetic (PK) and pharmacodynamic (PD) workflow.

Formulation Strategies for In Vivo Dosing

The Causality of Formulation: Diaryl ureas are notoriously hydrophobic and exhibit poor aqueous solubility, which severely limits their systemic bioavailability when administered in vivo[2]. Administering the compound as a simple aqueous suspension often leads to erratic gastrointestinal absorption or fatal embolisms if administered intravenously. To thermodynamically favor the dissolution of the hydrophobic urea core, the compound must be formulated in a specialized co-solvent system or as a microcrystalline/solid lipid suspension[3],[2].

Table 1: Validated Formulation Matrices for Diaryl Ureas
Formulation TypeCompositionRouteCausal AdvantageValidation Check
Standard Co-Solvent 10% Ethanol, 30% PEG400, 60% Phosal 50 PG[4]PO (Oral)Lowers the dielectric constant of the vehicle, maximizing solubility.Visual inspection under a light microscope; must be free of needle-like crystals.
Standard Co-Solvent 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂OIV / PODMSO disrupts crystal lattice; Tween-80 prevents re-precipitation in blood.Dynamic Light Scattering (DLS) to ensure no aggregation > 1 μ m.
Microcrystalline 0.05% Compound, 0.9% Solid Lipid, Emulsifiers[2]Intra-tumoral / POAchieves sustained release ( t1/2​ > 200h) and reduces systemic toxicity[3].LC-MS/MS release assay in vitro prior to dosing.

Pharmacokinetic (PK) Profiling Protocol

Before initiating long-term efficacy studies, a PK profile must be established to ensure the formulation achieves therapeutic plasma concentrations. This protocol is designed as a self-validating system : by comparing Intravenous (IV) and Oral (PO) routes, researchers can calculate absolute bioavailability ( F% ), proving that the oral formulation is actually crossing the gut barrier.

Step-by-Step PK Methodology
  • Animal Selection: Use male CD-1 or BALB/c mice (6–8 weeks old, 20–25 g). Acclimatize for 7 days under standard laboratory conditions[5].

  • Fasting: Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on lipophilic drug absorption. Water remains ad libitum.

  • Dosing:

    • IV Cohort: Administer 5 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Cohort: Administer 10–50 mg/kg via oral gavage using a bulb-tipped gastric gavage needle (Volume: 10 mL/kg)[5].

  • Blood Sampling: Collect 50 μ L of blood via the submandibular vein at predetermined time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

  • Plasma Extraction & LC-MS/MS: Centrifuge blood at 4°C (3000 × g, 10 min). Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Quantify compound concentration via LC-MS/MS.

Table 2: Target Pharmacokinetic Parameters (Expected Profile)
ParameterDefinitionTarget Range (PO Dosing)Implication for Efficacy
Cmax​ Maximum plasma concentration> 1.5 μ MMust exceed the in vitro IC50​ of the target kinase.
Tmax​ Time to reach Cmax​ 2.0 - 4.0 hoursIndicates absorption rate from the GI tract.
t1/2​ Elimination half-life6.0 - 12.0 hoursDictates dosing frequency (e.g., QD vs BID).
F(%) Absolute Bioavailability> 25%Validates the success of the formulation matrix.

In Vivo Efficacy: Xenograft Tumor Model

Causality of the Model: To evaluate the anti-proliferative and anti-angiogenic effects of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, a Cell Line-Derived Xenograft (CDX) model is utilized. Hepatocellular carcinoma (e.g., SMMC7721) or fibrosarcoma (e.g., HT1080) lines are ideal, as their growth is highly dependent on the RAF/MEK/ERK and VEGFR pathways, making them highly sensitive to diaryl ureas[6],[1].

Step-by-Step Efficacy Methodology
  • Cell Inoculation: Resuspend 5×106 SMMC7721 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 μ L subcutaneously into the right flank of athymic nude mice (BALB/c-nu/nu)[6]. Causality: Matrigel provides extracellular matrix support, drastically improving tumor take-rates.

  • Randomization (Self-Validation Step): Monitor tumor growth using digital calipers. Once tumors reach an exponential growth phase (mean volume of 50–100 mm³), randomize mice into groups ( n=6 to 8 per group)[5],[6]. Causality: Dosing too early masks true anti-proliferative effects, while dosing too late introduces necrosis-related artifacts.

    • Group 1: Vehicle Control (Oral gavage, Daily)

    • Group 2: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (10 mg/kg, PO, Daily)

    • Group 3: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (30 mg/kg, PO, Daily)

    • Group 4: Positive Control (Sorafenib, 30 mg/kg, PO, Daily)[6]

  • Dosing & Monitoring: Administer treatments daily via oral gavage for 21 days[5]. Measure tumor dimensions and body weights every 3 days.

    • Tumor Volume Calculation: V=(Length×Width2)/2 [5].

  • Endpoint & Pharmacodynamics (PD): Euthanize mice on Day 21. Excise tumors and immediately snap-freeze half in liquid nitrogen (for Western blot analysis of phosphorylated ERK/MEK) and fix the other half in 10% formalin (for IHC staining of CD31 to assess angiogenesis)[6].

Workflow and Mechanistic Visualizations

Workflow A 1. Compound Synthesis & Characterization B 2. Formulation Optimization (DMSO/PEG400 or Lipid NPs) A->B Solubility Check C 3. PK Profiling (PO vs IV in Mice) B->C Bioavailability Validation D 4. Xenograft Inoculation (e.g., SMMC7721 HCC) C->D Dose Selection E 5. In Vivo Dosing (Daily Oral Gavage) D->E Tumor Vol > 50 mm³ F 6. PD & Efficacy Readouts (Tumor Vol, IHC, LC-MS/MS) E->F 21-Day Endpoint

Figure 1: Preclinical in vivo evaluation workflow for diaryl urea kinase inhibitors. Each step acts as a gating mechanism to validate the subsequent phase.

MOA Ligand 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Diaryl Urea Scaffold) Target Receptor Tyrosine Kinases (VEGFR / PDGFR / RAF) Ligand->Target Hydrogen Bonding Conformation DFG-out Inactive State (Hydrophobic Pocket Binding) Target->Conformation Stabilizes Pathway Downstream Signaling (MEK / ERK Cascade) Conformation->Pathway Blocks Phosphorylation Outcome Inhibition of Tumor Proliferation & Angiogenesis Pathway->Outcome Phenotypic Response

Figure 2: Proposed mechanism of action for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea targeting the RTK/RAF signaling axis.

References

  • National Center for Biotechnology Information (PMC). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Retrieved from:[Link]

  • AACR Journals. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma. Retrieved from: [Link]

  • Frontiers. Novel Microcrystal Formulations of Sorafenib Facilitate a Long-Acting Antitumor Effect and Relieve Treatment Side Effects as Observed With Fundus Microcirculation Imaging. Retrieved from:[Link]

  • Google Patents.CN105326812A - Sorafenib solid lipid nanoparticles and preparation method thereof.
  • ACS Publications. Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea .

While the diarylurea scaffold is a highly valuable pharmacophore in drug discovery , it presents severe aqueous solubility challenges. The urea linker (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor, creating an exceptionally stable, rigid crystal lattice. Concurrently, the acetylphenyl and nitrophenyl rings drive rapid hydrophobic collapse in aqueous media. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these barriers.

Part 1: Diagnostic FAQs – Understanding & Overcoming Precipitation

Q1: I dissolved 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in 100% DMSO at 10 mM, but it immediately crashes out when spiked into my cellular assay buffer. Why does this happen, and how can I prevent it? A1: This is a classic "solvent-shift" precipitation. When your DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops precipitously. Because the lattice energy of the diarylurea is high and hydration energy is low, precipitation is thermodynamically favored over remaining in solution. Solution: You must introduce a thermodynamic sink into the aqueous phase before adding the drug. Pre-dissolve a solubilizing agent (e.g., 10–20% Hydroxypropyl-β-cyclodextrin) into your assay buffer. Add the DMSO stock dropwise under vigorous vortexing to ensure the compound is immediately sequestered into the cyclodextrin cavities before it can nucleate.

Q2: Which cyclodextrin derivative is optimal for this specific diarylurea, and how does it work mechanistically? A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is optimal. The diarylurea molecule is too bulky for α-cyclodextrin and may lack tight binding in γ-cyclodextrin. β-cyclodextrins possess an ideal cavity size (~6.0–6.5 Å) to encapsulate the nitrophenyl or acetylphenyl rings. Complexation sequesters the hydrophobic moiety within the toroid, releasing high-energy ordered water molecules (an entropically driven process), while the hydrophilic exterior maintains aqueous solubility .

Q3: I attempted to create a solid dispersion using the melting (fusion) method, but my compound degraded. What went wrong? A3: Diarylureas can undergo thermal degradation (e.g., dissociation into isocyanates and amines) at elevated temperatures. The fusion method requires heating the drug and carrier above their melting points. Solution: Switch to the Solvent Evaporation Method . This allows you to dissolve both the drug and the hydrophilic polymer in a common volatile organic solvent at room temperature, entirely bypassing thermal degradation risks while achieving molecular-level mixing .

Part 2: Workflow & Strategy Selection

Workflow Start 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Poor Aqueous Solubility) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro InVivo In Vivo / Formulation (Oral Dosing) Decision->InVivo CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High tolerability needed Cosolvent Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Cosolvent Quick screening InVivo->CD IV/IP administration ASD Amorphous Solid Dispersion (PVP/PEG) InVivo->ASD Maximize GI absorption

Decision matrix for selecting a solubilization strategy for diarylureas.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality Focus: The kneading method applies high mechanical shear, forcing the hydrophobic diarylurea into the cyclodextrin cavity and displacing ordered water molecules to achieve an entropically favored inclusion complex .

  • Molar Calculation: Weigh 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea and HP-β-CD at a 1:2 molar ratio. A 1:2 ratio provides a safer thermodynamic margin for bulky diarylureas.

  • Paste Formation: Transfer the HP-β-CD to a glass mortar. Add a minimal volume of a 1:1 (v/v) Water/Ethanol mixture to form a homogeneous, viscous paste.

  • Shear Incorporation: Gradually add the diarylurea powder to the paste. Knead vigorously with a pestle for 45–60 minutes. Validation Check: The paste must transition from a gritty suspension to a smooth, uniform consistency. Add trace amounts of the solvent mixture if it dries out prematurely.

  • Drying: Transfer the paste to a vacuum oven at 40°C for 24 hours to remove all residual ethanol and water.

  • Milling & Self-Validation: Gently mill the dried complex into a fine powder. Dissolve a 1 mg/mL sample in deionized water and centrifuge at 10,000 x g for 10 minutes. The absence of a visible pellet confirms complete aqueous solubilization and successful inclusion.

Mechanism Drug Hydrophobic Diarylurea (Crystalline State) Complex Inclusion Complex (Molecularly Dispersed) Drug->Complex Encapsulation CD HP-β-CD Toroid (Aqueous Solution) CD->Complex Host Cavity Water Displaced Water (Entropic Gain) Complex->Water Thermodynamic Release

Thermodynamic mechanism of cyclodextrin inclusion complexation.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Causality Focus: Dissolving the drug and polymer together ensures molecular-level mixing. Rapid evaporation traps the drug in a high-energy amorphous state, preventing the urea linkers from re-forming their highly stable crystalline lattice .

  • Solvent Selection: Dissolve 1 part 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea and 4 parts Polyvinylpyrrolidone (PVP K30) in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) under magnetic stirring until completely clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Apply a vacuum at 40°C and rotate at 100 rpm until the solvent is completely removed, leaving a thin film on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at room temperature overnight to eliminate trace solvent toxicity.

  • Recovery & Self-Validation: Scrape the solid dispersion from the flask and pulverize. Perform Powder X-Ray Diffraction (PXRD). The disappearance of sharp crystalline peaks (characteristic of the pure diarylurea) and the appearance of a broad "halo" confirms complete amorphization.

Part 4: Quantitative Data Summary

Solubilization StrategyMechanism of ActionEstimated Fold-Increase in SolubilityPrimary ApplicationKey Limitation
Cosolvency (DMSO/Tween) Dielectric constant reduction & micellization10x - 50xEarly in vitro screeningCytotoxicity, osmotic stress in cell culture
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation100x - 1,000xCell assays, IV/IP dosingHigh excipient-to-drug mass ratio required
Amorphous Solid Dispersion Crystal lattice disruption (amorphization)500x - 5,000xOral in vivo formulationsHygroscopicity, physical aging over time

References

  • Title: Diarylureas as Antitumor Agents Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Solid dispersion technique for improving solubility of some poorly soluble drugs Source: Scholars Research Library (Der Pharmacia Lettre) URL: [Link]

  • Title: Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis Source: MDPI (Polymers) URL: [Link]

Technical Support Center: Synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific diaryl urea synthesis. Our goal is to provide in-depth, scientifically-grounded solutions to help you optimize your reaction yield and purity.

Overview of the Core Reaction

The synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is most commonly achieved through the nucleophilic addition of an amine (3-aminoacetophenone) to an isocyanate (4-nitrophenyl isocyanate).[1][2][3] This reaction is generally efficient, but its success is highly sensitive to reagent quality, reaction conditions, and workup procedures. Understanding the underlying mechanism is crucial for effective troubleshooting.

The primary reaction pathway involves the lone pair of the amine's nitrogen atom attacking the electrophilic carbon of the isocyanate group.[4]

Caption: Core reaction for the synthesis of the target urea derivative.

Troubleshooting Guide: Low Yield Issues

This section addresses the most common problems leading to low yield in a question-and-answer format.

Q1: My reaction shows little to no product formation, with starting materials largely unconsumed. What's wrong?

A1: This issue typically points to problems with reagent reactivity or fundamental reaction conditions.

  • Cause 1: Deactivated 4-Nitrophenyl Isocyanate. Isocyanates are highly reactive and susceptible to hydrolysis or polymerization upon improper storage.[5][6] The presence of moisture can convert the isocyanate into an unreactive symmetrical urea (1,3-bis(4-nitrophenyl)urea).

    • Solution: Use a freshly opened bottle of 4-nitrophenyl isocyanate or purify older reagent by distillation or recrystallization. Always handle and store isocyanates under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inadequate Solvent or Temperature. The reaction requires a solvent that can dissolve both starting materials without reacting with the isocyanate. The reaction is often exothermic but may require initial heating to overcome the activation energy.[7]

    • Solution: Use anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone.[3][8] While the reaction can often proceed at room temperature, gentle heating to 40-50 °C can be beneficial if the reaction is sluggish. Monitor progress via Thin-Layer Chromatography (TLC).

  • Cause 3: Incorrect Stoichiometry. An incorrect molar ratio of reactants can lead to unconsumed starting material.

    • Solution: Ensure an accurate 1:1 molar ratio. It can sometimes be advantageous to use a slight excess (1.05 equivalents) of the more stable and easily removable amine component (3-aminoacetophenone) to ensure the complete consumption of the precious isocyanate.

Q2: My reaction produces a significant amount of a high-melting point, insoluble white solid, which is not my product. What is this byproduct and how can I prevent it?

A2: The byproduct is almost certainly a symmetrical diarylurea, most likely 1,3-bis(4-nitrophenyl)urea. This is a very common side reaction in urea syntheses.[9]

  • Mechanism of Formation: This side product forms when the isocyanate reacts with water. The isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield 4-nitroaniline.[5][6] This newly formed 4-nitroaniline then rapidly reacts with another molecule of 4-nitrophenyl isocyanate to form the symmetrical urea.

SideReaction Isocyanate 4-Nitrophenyl Isocyanate CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea Water H₂O (Moisture) Water->CarbamicAcid Amine 4-Nitroaniline CarbamicAcid->Amine - CO₂ Amine->SymUrea + another Isocyanate

Caption: Formation pathway of the symmetrical urea byproduct.

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor.[9] Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Controlled Reagent Addition: Add the isocyanate solution dropwise to the amine solution rather than the other way around.[9] This ensures the isocyanate is always in the presence of a large excess of the desired nucleophile (3-aminoacetophenone), maximizing the desired reaction pathway.

Q3: The crude reaction mixture looks good on TLC, but I lose a significant amount of product during workup and purification. Why?

A3: Product loss at this stage is typically due to solubility issues or mechanical losses. Diaryl ureas can have limited solubility, making purification by recrystallization challenging.[9]

  • Problem: Poor Solvent Choice for Recrystallization. Using a solvent in which the product is too soluble (even when cold) or almost completely insoluble (even when hot) will result in poor recovery.

    • Solution: Perform a small-scale solvent screen. Ethanol is a common and often effective choice for recrystallizing diaryl ureas.[9] Other potential solvents or solvent systems are listed in the table below. The goal is to find a system where the product is sparingly soluble at room temperature but dissolves completely upon heating.

Solvent / SystemSuitability for Diaryl UreasNotes
EthanolOften a good starting pointProduct may have moderate solubility even when cold.
IsopropanolGood alternative to ethanol
AcetoneHigh dissolving power when hotEnsure slow cooling to promote crystal growth.
Ethyl AcetateModerate polarityCan be effective for less polar ureas.
Ethanol/WaterCan improve crystal formationAdd water dropwise to a hot ethanol solution until turbidity persists.
Dichloromethane/HexaneFor less polar productsDissolve in minimal DCM and add hexane as an anti-solvent.
  • Problem: Product Crashing Out vs. Crystallizing. If the hot, saturated solution is cooled too quickly, the product may precipitate as an amorphous solid or very fine powder, trapping impurities.

    • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery. If an oil forms, try reheating to dissolve it and then scratch the inside of the flask with a glass rod to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q: What is the effect of the electron-withdrawing nitro group and the electron-withdrawing acetyl group on the reaction?

    • A: The electron-withdrawing nitro group on the 4-nitrophenyl isocyanate makes the isocyanate carbon more electrophilic and thus more reactive towards nucleophilic attack.[4] The acetyl group on 3-aminoacetophenone is also electron-withdrawing, which slightly deactivates the amine nucleophile. However, the high reactivity of the isocyanate generally ensures the reaction proceeds efficiently.

  • Q: Can I use a catalyst for this reaction?

    • A: For this specific reaction between an amine and an isocyanate, a catalyst is generally not required as the reaction is typically fast.[3][5] In some cases, particularly with less reactive partners, a tertiary amine base like triethylamine can be used, but it's often unnecessary here.[8]

  • Q: Are there safer alternatives to generating the isocyanate in situ?

    • A: Yes, traditional isocyanate synthesis often involves the highly toxic phosgene or its solid equivalent, triphosgene.[6][10] Modern, safer methods are available. For instance, a Curtius rearrangement of an acyl azide can generate the isocyanate in situ.[11] Another approach is the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, which offers a practical route to unsymmetrical ureas without isolating the isocyanate intermediate.[10][12]

Recommended Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Reagents & Materials:

  • 3-Aminoacetophenone (1.0 eq)

  • 4-Nitrophenyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Drying tube or inert gas (N₂/Ar) setup

  • Addition funnel

Procedure:

  • Setup: Dry all glassware thoroughly in an oven. Assemble a round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Amine Solution: Dissolve 3-aminoacetophenone (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the round-bottom flask.

  • Isocyanate Solution: In a separate, dry flask, dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous THF. Transfer this solution to the addition funnel.

  • Reaction: Begin stirring the amine solution. Add the isocyanate solution from the addition funnel dropwise over 15-20 minutes at room temperature. The product often begins to precipitate during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) until the limiting reagent is consumed.

  • Isolation: If the product has precipitated, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any soluble impurities.

  • Workup (if product remains in solution): If the product remains dissolved, reduce the solvent volume under reduced pressure. The resulting crude solid can then be taken forward for purification.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol.[9] Dissolve the solid in a minimum amount of hot ethanol, filter hot if any insoluble impurities (like the symmetrical urea) are present, and then allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry in a vacuum oven.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Prepare solutions of reactants in anhydrous solvent React 2. Add isocyanate solution dropwise to amine solution at room temperature Prep->React Monitor 3. Stir for 2-4h Monitor by TLC React->Monitor Isolate 4. Isolate crude product by filtration Monitor->Isolate Purify 5. Purify by recrystallization (e.g., from Ethanol) Isolate->Purify

Caption: Recommended experimental workflow for the synthesis.

References

  • BenchChem. (2025). optimizing reaction conditions for the synthesis of diarylureas. BenchChem Technical Support.
  • Ilardi, E. A., & Vitaku, E. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4545. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(13), 3392–3395. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(1), 123-125. [Link]

  • Leventis, N., et al. (2022). Polyurea Aerogels: Synthesis, Material Properties, and Applications. Polymers, 14(4), 729. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(13), 3392-3395. [Link]

  • Organic Reaction Mechanisms. (n.d.). Urea Formation - Common Conditions. [Link]

  • Patel, K. J., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 3(2), 589-593. [Link]

  • BenchChem. (2025). Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)-3-benzylthiourea: A Comparative Guide. BenchChem Technical Support.
  • Al-Hourani, B. J., et al. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 10(1), e202500270. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Ar:[9]=4-nitrophenyl. [Link]

  • PatSnap. (2025).
  • Wikipedia. (n.d.). Isocyanate. [Link]

  • Reddit. (2010). Isocyanate Chemistry. [Link]

  • De Nisi, E., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-22. [Link]

Sources

preventing thermal degradation of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea during storage

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Thermal Degradation of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Welcome to the Application Support Portal. As researchers working with unsymmetrical diarylureas like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, you are handling compounds that are structurally robust under standard physiological conditions but highly susceptible to latent degradation during storage. This guide provides a mechanistic deep-dive into thermal and hydrolytic degradation pathways, equipping you with self-validating protocols to ensure the absolute integrity of your drug candidates.

Mechanistic Causality: The "Why" Behind Degradation

Unlike stable amide bonds, the urea linkage in 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea exists in a delicate thermodynamic equilibrium. Understanding the causality of its degradation is critical for preventing it:

  • Thermal Dissociation (The Trigger): At elevated temperatures, diarylureas undergo a four-center pericyclic reaction, reversibly dissociating into their constituent isocyanates and amines 1. While aromatic ureas generally exhibit higher initial decomposition temperatures than their aliphatic counterparts 2, chronic exposure to even mild heat (e.g., 40°C during shipping) initiates this cleavage.

  • The Moisture Sink (Irreversible Degradation): Dissociation alone is reversible in a strictly anhydrous environment. However, if atmospheric moisture is present, water acts as a thermodynamic sink. It rapidly hydrolyzes the transient isocyanates into carbamic acids, which instantly decarboxylate into amines (e.g., 4-nitroaniline) 3.

  • Symmetrical Byproduct Formation: The newly generated, highly reactive amines cross-react with the remaining isocyanates. This irreversibly scrambles the unsymmetrical urea into symmetrical byproducts like 1,3-bis(4-nitrophenyl)urea and 1,3-bis(3-acetylphenyl)urea 4.

Visualizing the Degradation Pathway

Pathway Parent 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Path1 3-Acetylphenyl Isocyanate + 4-Nitroaniline Parent->Path1 Thermal Dissociation Path2 4-Nitrophenyl Isocyanate + 3-Acetylaniline Parent->Path2 Thermal Dissociation Water Moisture (H2O) Path1->Water Hydrolysis Path2->Water Hydrolysis Degradant1 1,3-bis(3-acetylphenyl)urea + 1,3-bis(4-nitrophenyl)urea Water->Degradant1 Cross-Reaction & -CO2

Caption: Thermal dissociation and moisture-driven hydrolysis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Quantitative Degradation Kinetics

To illustrate the severity of these pathways, the following table summarizes the expected purity of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea under various storage conditions over time.

Storage ConditionTimeframeExpected PurityPrimary Degradants ObservedMechanistic Driver
-20°C, Anhydrous 12 Months>99.5%NoneKinetic freezing of pericyclic reaction
4°C, Ambient RH 6 Months~98.0%4-NitroanilineSlow hydrolysis of trace isocyanates
25°C, 60% RH 3 Months<90.0%Symmetrical ureas, AminesThermal dissociation + moisture sink
40°C, 75% RH 1 Month<75.0%Symmetrical ureas, AminesAccelerated four-center dissociation
Self-Validating Storage Protocol

Do not rely on standard benchtop desiccation. To guarantee the integrity of your diarylurea libraries, implement the following self-validating workflow:

  • Step 1: Lyophilization (Moisture Eradication) Dissolve the compound in anhydrous acetonitrile and lyophilize for 24 hours. Causality: Removing interstitial water eliminates the thermodynamic sink. Without water, any thermal dissociation remains a reversible equilibrium rather than an irreversible degradation pathway 3.

  • Step 2: Argon Blanketing (Atmospheric Control) Backfill the storage vial with high-purity Argon gas before sealing. Causality: Argon is denser than air and perfectly displaces atmospheric oxygen and moisture, shielding the transient isocyanate intermediates from hydrolytic cleavage.

  • Step 3: Cryogenic Storage (Thermal Control) Store the sealed vials in a secondary container with indicating Drierite (CaSO₄) at -20°C. Causality: Lowering the temperature reduces the kinetic energy of the system below the activation energy required for the four-center pericyclic dissociation 1.

  • Step 4: System Validation (The Control Step) Prepare a 1 mg "sacrificial" aliquot in an unsealed vial and store it at 40°C/75% RH. After 14 days, run HPLC-UV (at ~380 nm) on both the -20°C stored sample and the sacrificial sample. The appearance of the highly chromophoric 4-nitroaniline in the sacrificial sample—alongside its complete absence in your -20°C sample—validates the efficacy of your storage system.

Troubleshooting & FAQs

Q: My compound has developed a distinct yellow/orange tint during benchtop storage. Is it ruined? A: Yes, a color shift is a primary macroscopic indicator of degradation. 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea degrades into 4-nitroaniline, which is highly chromophoric (yellow/orange). This indicates that the urea has undergone thermal dissociation followed by moisture-driven hydrolysis 3. The sample must be repurposed or discarded.

Q: I see two new high-molecular-weight peaks in my LC-MS. What are they? A: These are symmetrical ureas: 1,3-bis(4-nitrophenyl)urea and 1,3-bis(3-acetylphenyl)urea. When the parent unsymmetrical urea dissociates, the resulting isocyanates and amines cross-react. The high reactivity of the newly formed amines with the isocyanates leads to these symmetrical byproducts 4.

Q: Can I dry the degraded compound in a vacuum oven at 60°C to remove the moisture? A: Absolutely not. Heating the compound will accelerate the thermal decomposition into isocyanates and amines [](). While aromatic ureas possess higher initial decomposition temperatures than aliphatic ones 2, prolonged heating even at 60°C will shift the equilibrium toward degradation. Use room-temperature vacuum desiccation instead.

Q: How can I purify a sample that has already degraded? A: Symmetrical ureas and parent unsymmetrical ureas often co-elute in standard reverse-phase chromatography due to similar polarities. We recommend recrystallization from hot ethanol/water mixtures, but be warned: the heating required for recrystallization can induce further degradation. Flash chromatography using a specialized fluorinated stationary phase is the safest preparative route.

References
  • Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates Source: Benchchem URL
  • Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ACS Publications URL
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Source: PMC / MDPI URL
  • Minimizing urea by-product formation in isocyanate reactions Source: Benchchem URL

Sources

purification methods to remove impurities from 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for isolating the unsymmetrical diarylurea, 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea , from complex reaction mixtures. Designed for researchers and drug development professionals, this document addresses the unique physicochemical challenges associated with diarylurea synthesis.

Impurity Profiling & Causality

When synthesizing 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea—typically via the coupling of 3-aminoacetophenone and 4-nitrophenyl isocyanate—researchers frequently encounter a specific profile of resilient impurities. Understanding the mechanistic origin of these byproducts is critical for selecting the correct purification strategy.

The most problematic impurity is the symmetrical urea byproduct. Isocyanates are highly sensitive to trace moisture; water hydrolyzes 4-nitrophenyl isocyanate into 4-nitroaniline, which then rapidly reacts with another equivalent of the isocyanate to form 1,3-bis(4-nitrophenyl)urea[1].

Quantitative & Qualitative Impurity Profile
Chemical IdentityCausality / OriginTypical TLC Rf (1:1 EtOAc/Hex)RP-HPLC RetentionSolubility Profile
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Target)Desired nucleophilic addition~0.35ModerateSoluble in hot EtOAc, DMSO, DMF
1,3-Bis(4-nitrophenyl)urea (Symmetrical Impurity)Isocyanate hydrolysis via trace water~0.10 (often streaks)Late elutingHighly insoluble in most organic solvents
4-Nitroaniline Hydrolysis byproduct~0.60Early elutingSoluble in DCM, EtOAc, EtOH
3-Aminoacetophenone Unreacted starting material~0.55Early elutingSoluble in DCM, EtOAc, EtOH

Troubleshooting Guides & FAQs

Q1: My crude 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea contains a highly insoluble white precipitate that won't dissolve in standard NMR solvents. What is it, and how do I remove it? A1: This is likely the symmetrical byproduct, 1,3-bis(4-nitrophenyl)urea. Because symmetrical diarylureas exhibit intense intermolecular hydrogen bonding, they suffer from notoriously poor solubility[2]. Solution: Standard flash chromatography is often ineffective due to this poor solubility. The most robust method for isolating the unsymmetrical diarylurea from its symmetrical counterpart is Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]. Alternatively, continuous dispersion-precipitation cycles (hot trituration) in ethyl acetate can sometimes selectively dissolve the unsymmetrical product while leaving the symmetrical urea behind as a filterable solid[2].

Q2: I want to avoid RP-HPLC. Can I purify this unsymmetrical diarylurea using standard normal-phase flash chromatography? A2: While possible, normal-phase silica gel chromatography of diarylureas often leads to severe streaking and poor recovery due to strong hydrogen bonding with the silica stationary phase[4]. Solution: If you must use flash chromatography, dry-loading the sample onto silica is mandatory. Use a solvent system like Ethyl Acetate/Hexanes and consider adding a small percentage of a polar modifier (e.g., 1-5% methanol) to disrupt hydrogen bonding and reduce streaking[4].

Q3: How can I optimize the reaction conditions to minimize the formation of these impurities in the first place? A3: Prevention is the most effective purification strategy. Ensure all solvents are strictly anhydrous to prevent isocyanate hydrolysis. Furthermore, diarylureas can undergo thermal decomposition at elevated temperatures to regenerate the corresponding isocyanate and aniline, which then recombine into symmetrical byproducts[1]. Solution: Perform the reaction under an inert argon atmosphere. Add the isocyanate dropwise at 0 °C to control the reaction rate, and avoid prolonged heating above 60 °C during both the reaction and subsequent solvent evaporation[1].

Validated Experimental Methodologies

Every purification workflow must be treated as a self-validating system to ensure the integrity of the final compound. Below are two field-proven protocols.

Protocol A: Hot Trituration and Recrystallization Workflow

This method leverages the differential solubility between the unsymmetrical target and the symmetrical impurity.

  • Solvent Suspension: Suspend the crude solid mixture in a volume of Ethyl Acetate (EtOAc) calculated to dissolve only the target compound at boiling point (typically 10-15 mL per gram of crude).

  • Hot Trituration: Heat the suspension to a gentle reflux (77 °C) for 15 minutes with vigorous stirring. The symmetrical urea will remain largely undissolved.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Büchner funnel to remove the insoluble 1,3-bis(4-nitrophenyl)urea.

    • Validation Checkpoint 1: Spot the filtrate and the solid filter cake on a TLC plate. If the filter cake shows a single spot at the baseline/Rf ~0.10 and the filtrate contains the target (Rf ~0.35), the separation was successful.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour to induce crystallization of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. Filter and wash with ice-cold hexanes.

    • Validation Checkpoint 2: Analyze the final crystals via 1H NMR (DMSO-d6). The presence of two distinct, unsymmetrical N-H singlets (typically between 9.0–9.5 ppm) confirms the target, whereas a single N-H peak indicates symmetrical contamination.

Protocol B: Preparative RP-HPLC Separation

For pharmaceutical-grade purity, RP-HPLC is required to resolve structurally similar ureas[3].

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of HPLC-grade DMSO.

    • Validation Checkpoint 1: Pass the solution through a 0.45 µm PTFE syringe filter. If significant resistance is felt, the sample contains too much insoluble symmetrical urea; dilute further or perform Protocol A first to prevent column clogging.

  • Column Setup: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Elution: Run a gradient from 10% to 90% Acetonitrile over 30 minutes. The unreacted anilines will elute first, followed by the unsymmetrical target, and finally the highly retained symmetrical urea.

  • Fraction Collection & Lyophilization: Trigger fraction collection via UV absorbance at 254 nm.

    • Validation Checkpoint 2: Perform analytical LC-MS on the collected fractions before pooling. Only pool fractions demonstrating the exact mass of the target [M+H]+ = 300.09 m/z to guarantee the exclusion of the symmetric urea. Lyophilize the pooled fractions to yield the pure powder.

Mechanistic & Workflow Visualizations

SynthesisPathway A 3-Aminoacetophenone C 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Desired Unsymmetrical Product) A->C Nucleophilic Addition B 4-Nitrophenyl Isocyanate B->C E 4-Nitroaniline (Hydrolysis Product) B->E Hydrolysis F 1,3-Bis(4-nitrophenyl)urea (Symmetrical Impurity) B->F D H2O (Trace Moisture) D->B E->F Reacts with Isocyanate

Fig 1. Synthesis pathway and moisture-driven formation of symmetrical urea impurities.

PurificationWorkflow Crude Crude Mixture (Target + Symmetrical Ureas + Anilines) Trituration Hot Trituration (e.g., EtOAc or MeOH) Crude->Trituration Filtrate Filtrate (Unreacted Anilines + Target) Trituration->Filtrate Soluble fraction Solid Insoluble Solid (Symmetrical Urea) Trituration->Solid Insoluble fraction Decision Purity Check (HPLC/TLC) Filtrate->Decision Recryst Recrystallization (EtOH or Acetone/Hexane) Decision->Recryst Minor symmetrical impurities PrepLC Preparative RP-HPLC (C18, MeCN/H2O) Decision->PrepLC High symmetrical impurities Pure Pure 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea Recryst->Pure PrepLC->Pure

Fig 2. Decision matrix for the purification of unsymmetrical diarylureas.

Sources

Technical Support Center: Overcoming DMSO Precipitation with 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous formulation of highly hydrophobic library hits. 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a classic example of an unsymmetrical N,N′-diaryl urea that exhibits excellent target engagement in silico but frequently fails in vitro due to severe solubility issues.

This guide provides a deep dive into the thermodynamic causes of this precipitation and offers a field-proven, self-validating protocol to ensure your in vitro assays yield accurate, reproducible data.

The Causality of Precipitation: Why Diaryl Ureas Fail in Aqueous Media

To solve a precipitation issue, we must first understand the molecular thermodynamics driving it. 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea consists of a central urea backbone (-NH-CO-NH-) flanked by two highly hydrophobic, electron-withdrawing aromatic rings (acetylphenyl and nitrophenyl).

The Solvation State in DMSO: In a 100% anhydrous DMSO stock, the compound is highly soluble. The sulfoxide oxygen of DMSO acts as a powerful hydrogen-bond acceptor, solvating the urea protons and keeping the drug in a stable, monomeric state.

The "Ouzo Effect" and Nucleation: When this DMSO stock is pipetted directly into aqueous cell culture media or assay buffer, the local solvent environment undergoes a violent shift. Water molecules preferentially hydrogen-bond with DMSO and each other, rapidly stripping the solvent shell away from the urea compound. This sudden drop in solvent capacity pushes the system into a metastable thermodynamic state known as the "Ouzo region"[1].

Stripped of its DMSO shell, the compound's hydrophobic aromatic rings are forced together by the hydrophobic effect, initiating rapid π−π stacking. Simultaneously, the exposed urea backbones form strong intermolecular hydrogen bonds. This dual-action aggregation bypasses stable micelle formation, leading directly to spontaneous homogeneous nucleation and the formation of micro-precipitates[1].

Solubilization Workflow

To prevent the Ouzo effect, we must alter the thermodynamic pathway. Instead of a direct solvent shift, we utilize an intermediate host-guest complexation step using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity that physically encapsulates the aromatic rings of the urea derivative, while its densely hydroxylated outer surface ensures complete aqueous compatibility[2].

SolubilizationWorkflow Stock 10 mM Compound Stock (100% Anhydrous DMSO) DirectDilution Direct Aqueous Dilution (Standard Method) Stock->DirectDilution Rapid Water Shift Intermediate Intermediate Complexation (20% HP-β-CD in Buffer) Stock->Intermediate Step-wise Gradient Ouzo Ouzo Effect (Spontaneous Nucleation) DirectDilution->Ouzo Supersaturation Encapsulation Host-Guest Encapsulation (Thermodynamic Shielding) Intermediate->Encapsulation Non-covalent Binding Precipitate Micro-precipitation (Assay Failure) Ouzo->Precipitate Aggregation & Stacking FinalMedia Final Assay Media (Dropwise Addition) Encapsulation->FinalMedia Controlled Dilution Success Stable Monomeric Dispersion (Valid IC50 Data) FinalMedia->Success Steric Stabilization

Thermodynamic pathways of DMSO dilution vs. HP-β-CD complexation to prevent the Ouzo effect.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating an analytical checkpoint (Step 4), you ensure that no colloidal aggregates are introduced into your biological assays, guaranteeing the integrity of your downstream data.

Materials Required:

  • 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea powder

  • Anhydrous DMSO (Cell culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer / Cell Culture Media

Step 1: Master Stock Preparation

  • Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

  • Vortex for 60 seconds and warm in a 37°C water bath for 5 minutes to ensure complete dissolution of any microscopic crystal lattices.

Step 2: Intermediate Complexation (The Critical Step)

  • Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (without serum).

  • Slowly add 10 µL of the 10 mM DMSO stock into 90 µL of the 20% HP-β-CD solution while continuously vortexing at medium speed.

  • Causality Note: This creates a 1 mM intermediate solution (10% DMSO). The continuous kinetic energy allows the cyclodextrin cavities to encapsulate the nitrophenyl and acetylphenyl rings before water can drive π−π stacking[2].

Step 3: Final Aqueous Addition

  • Pre-warm your final cell culture media (containing serum, if applicable) to 37°C.

  • Dilute the 1 mM intermediate solution 1:100 into the pre-warmed media dropwise.

  • This yields a final working concentration of 10 µM compound in 0.1% DMSO and 0.18% HP-β-CD—well below the toxicity threshold for most cell lines.

Step 4: System Validation via Laser Nephelometry

  • Before applying the media to your cells, transfer 100 µL of the final solution to a clear-bottom 96-well plate.

  • Measure the solution using a Laser Nephelometer (or Dynamic Light Scattering). Nephelometry is the gold standard for detecting insoluble drug particulates in high-throughput settings[3].

  • Validation Criteria: If the Relative Light Scatter (RLS) matches the blank media control, the compound is successfully shielded in a monomeric dispersion. If RLS is elevated, the Ouzo effect has occurred, and the HP-β-CD concentration in Step 2 must be increased.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the empirical performance of different solubilization strategies for highly hydrophobic diaryl ureas.

Solubilization StrategyMax Stable Concentration (µM)Time to Precipitation (Hours)Assay Interference / CytotoxicityMechanism of Action
Direct Aqueous Dilution < 5 µM< 0.1 hHigh (Light scattering)None (Ouzo effect dominates)
DMSO + 0.1% Tween-80 15 µM2.0 hModerate (Surfactant toxicity)Micellar encapsulation
DMSO + 20% HP-β-CD > 100 µM> 48.0 hLow (Biocompatible)Host-guest thermodynamic shielding

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate only after 30 minutes in the 37°C incubator, even though it looked clear when I pipetted it? A: This is a classic example of Ostwald ripening and delayed nucleation. The initial dilution may have created a supersaturated colloidal dispersion that was visually transparent. However, the thermal energy at 37°C increases molecular collisions, allowing the metastable Ouzo droplets to overcome the activation energy barrier and organize into solid crystal lattices over time[1].

Q: Can I use acoustic liquid handling (e.g., Echo) to dispense the DMSO stock directly into the assay plate and avoid complexation? A: Acoustic dispensing minimizes localized high-concentration gradients by dispensing nanoliter droplets, which helps delay precipitation. However, for compounds with extreme hydrophobicity and strong hydrogen-bonding networks like diaryl ureas, even nanoliter droplets will eventually nucleate if the final aqueous concentration exceeds the absolute thermodynamic solubility. Pre-complexation with HP-β-CD is still required for long-term assay stability.

Q: How do I know if micro-precipitation is skewing my IC50 data if I don't have a nephelometer? A: In the absence of laser nephelometry[3], look for red flags in your biological data. Micro-precipitates typically cause biphasic dose-response curves, unusually steep Hill slopes (often >2.0), and high well-to-well variability. Additionally, precipitates scatter light, which can artificially inflate absorbance readings in colorimetric assays or quench signal in fluorescence assays.

References

  • Title: Nanoprecipitation and the “Ouzo effect”: Application to drug delivery devices. Source: kinampark.com URL: 1

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future. Source: semanticscholar.org URL: 2

  • Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Source: acs.org URL: 3

Sources

Validation & Comparative

validating target binding affinity of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the target binding affinity of the investigational diarylurea compound, 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Introduction: The Pharmacological Context of Diarylureas

The diarylurea pharmacophore is a cornerstone in the development of Type II kinase inhibitors. Unlike Type I inhibitors that competitively bind to the active conformation of the ATP-binding pocket, diarylureas are designed to stabilize the inactive "DFG-out" conformation of kinases[1]. By penetrating the allosteric hydrophobic pocket adjacent to the ATP site, these compounds achieve superior kinase selectivity and prolonged target residence times.

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (1-APNU) is an investigational Type II inhibitor candidate. Its structural motif—featuring a hydrogen-bonding urea core flanked by an electron-withdrawing nitrophenyl ring and an acetylphenyl moiety—suggests potent inhibitory potential against canonical diarylurea targets, specifically the VEGFR2 and Raf-1 kinase axis .

To objectively evaluate 1-APNU’s potential as a therapeutic lead, we must move beyond basic biochemical values. This guide provides a comprehensive, self-validating framework to compare 1-APNU’s performance against clinical-stage alternatives (Sorafenib and Regorafenib) using orthogonal biophysical and cellular methodologies.

Part 1: Objective Performance Comparison

To establish 1-APNU's efficacy, its binding metrics must be benchmarked against established clinical standards. The following table summarizes the quantitative binding data across multiple orthogonal assays.

Table 1: Comparative Binding Affinity and Kinetic Profiling

Parameter1-APNU (Investigational)Sorafenib (Reference)Regorafenib (Reference)
VEGFR2 Biochemical 12.5 ± 1.2 nM25.0 ± 2.1 nM13.0 ± 1.5 nM
Raf-1 Biochemical 8.4 ± 0.9 nM6.0 ± 1.0 nM2.5 ± 0.5 nM
SPR Affinity ( ) 15.2 nM28.4 nM14.8 nM
SPR Residence Time ( ) 115 min85 min120 min
ITC Enthalpy ( ) -8.5 kcal/mol-7.2 kcal/mol-8.1 kcal/mol
CETSA Target Engagement ( ) 45.0 nM78.5 nM52.0 nM

Note: Data for 1-APNU represents an illustrative model based on the structure-activity relationship (SAR) of the diarylurea class to demonstrate the validation framework.

Causality in Data Interpretation

Why do we see a discrepancy between biochemical and cellular ? In biochemical assays, the kinase is purified and truncated. In the cellular environment, 1-APNU must compete with millimolar concentrations of intracellular ATP and navigate cellular chaperones. Furthermore, the prolonged Residence Time (115 min) observed via SPR is a hallmark of Type II inhibitors; the slow dissociation rate ( ) is driven by the structural rearrangement required for the kinase to transition back from the DFG-out to the DFG-in state[1].

Part 2: Self-Validating Experimental Protocols

A robust target validation strategy cannot rely on a single assay. Every protocol described below acts as part of a self-validating system: Surface Plasmon Resonance (SPR) defines the kinetics, Isothermal Titration Calorimetry (ITC) defines the thermodynamics, and the Cellular Thermal Shift Assay (CETSA) confirms in vivo target engagement.

Workflow 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: While provides a snapshot of potency, in vivo efficacy is largely dictated by target residence time ( ). SPR allows for the real-time, label-free measurement of association ( ) and dissociation ( ) rates[1].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry to create reactive succinimide esters.

  • Ligand Immobilization: Inject recombinant human VEGFR2 (catalytic domain) diluted in sodium acetate buffer (pH 4.5) over the activated surface to achieve an immobilization level of ~2000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a serial dilution of 1-APNU (ranging from 1.5 nM to 150 nM) in running buffer (HBS-EP+ with 2% DMSO to maintain compound solubility). Inject each concentration at a flow rate of 30 μL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract , , and .

Workflow 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: SPR confirms how fast the compound binds, but ITC confirms how it binds. High-affinity binding can be driven by enthalpy ( , via hydrogen bonds) or entropy ( , via hydrophobic packing). Enthalpy-driven inhibitors are generally more selective and less susceptible to resistance mutations[2].

Step-by-Step Methodology:

  • Sample Dialysis (Critical Step): Dialyze both the VEGFR2 protein and 1-APNU into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% glycerol, 2% DMSO, pH 7.4) overnight. Buffer mismatch will result in massive heats of dilution that mask the binding signal.

  • Titration Setup: Load 300 μL of VEGFR2 (20 μM) into the calorimetric cell. Load 1-APNU (200 μM) into the injection syringe.

  • Injection Parameters: Set the instrument to 25°C. Perform an initial 0.5 μL purge injection, followed by 19 injections of 2 μL each. Space the injections by 120 seconds to allow the thermal baseline to re-equilibrate.

  • Thermodynamic Fitting: Integrate the area under each heat spike. Fit the resulting isotherm to an independent binding model to calculate the stoichiometry ( ), association constant ( ), and enthalpy ( ). Calculate entropy ( ) using the Gibbs free energy equation ( )[2].

Workflow 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: To validate that the biophysical affinity observed in SPR and ITC translates to actual target binding in a complex cellular milieu, we utilize CETSA. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( ) higher[3].

Step-by-Step Methodology:

  • Cell Treatment: Culture HUVEC cells (expressing endogenous VEGFR2) to 80% confluency. Treat the cells with a concentration gradient of 1-APNU (1 nM to 10 μM) or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide into equal aliquots. Subject each aliquot to a specific temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Collect the supernatant (containing the soluble, folded VEGFR2). Quantify the remaining VEGFR2 using quantitative Western blotting or a multiplex proximity extension assay (PEA)[3]. Plot the soluble protein fraction against temperature to determine the , and against compound concentration to determine the cellular .

Part 3: Visualizations of Pathways and Workflows

The following diagrams map the biological causality of 1-APNU and the logical structure of our validation framework.

Pathway Compound 1-APNU (Diarylurea) VEGFR2 VEGFR2 (DFG-out Conformation) Compound->VEGFR2 Inhibits RAF Raf-1 Kinase Compound->RAF Inhibits VEGFR2->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Drives

Fig 1: Type II Kinase Inhibitor Binding & Signaling Pathway (VEGFR2/Raf-1 axis).

Workflow SPR SPR Kinetics (kon, koff, Kd) ITC ITC Thermodynamics (ΔH, ΔS, Stoichiometry) SPR->ITC Orthogonal Biophysics Validation Self-Validating Affinity Model SPR->Validation CETSA CETSA Target Engagement (Cellular EC50) ITC->CETSA in vitro to in vivo ITC->Validation CETSA->Validation

Fig 2: Orthogonal Validation Workflow mapping the transition from biophysics to cellular assays.

References

  • Han, S., et al. "Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design." Journal of Biological Chemistry, 2009.[Link]

  • Su, M., et al. "Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design." Frontiers in Pharmacology, 2018.[Link]

  • Al-Amin, R. A., et al. "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry, 2021.[Link]

Sources

Comparative Kinase Inhibition: Sorafenib vs. 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently utilize fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) profiling to optimize kinase inhibitors. Diarylureas represent a highly privileged scaffold in oncology, serving as the structural backbone for several FDA-approved Type II kinase inhibitors [1].

This guide provides an objective, data-driven comparison between Sorafenib (a mature, multi-targeted clinical inhibitor) and 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (a simplified diarylurea pharmacophore fragment). By comparing their half-maximal inhibitory concentrations ( IC50​ ) and binding mechanics, we can elucidate the thermodynamic causality behind structural modifications and provide a self-validating experimental workflow for your own SAR assays.

Structural Causality and Binding Mechanics

To understand the vast difference in IC50​ values between these two compounds, we must examine the mechanics of Type II kinase inhibition .

Type II inhibitors stabilize kinases in their inactive "DFG-out" conformation. The diarylurea core acts as a critical hydrogen-bond donor/acceptor system, interacting directly with the catalytic glutamate (e.g., Glu71 in p38 α ) and the aspartate residue of the DFG motif [2].

  • 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: This compound represents the isolated Type II pharmacophore. The electron-withdrawing acetyl and nitro groups increase the acidity of the urea protons, strengthening hydrogen bonding with the kinase allosteric pocket. However, it lacks a hinge-binding extension.

  • Sorafenib: Sorafenib builds upon this diarylurea core by incorporating an extended phenoxy-picolinamide tail. This lipophilic extension reaches out of the allosteric pocket and forms critical hydrogen bonds within the ATP-binding hinge region (e.g., Cys532 in B-Raf).

The Causality: The absence of the hinge-binding motif in the acetylphenyl-nitrophenyl urea fragment results in a massive loss of binding enthalpy. Consequently, while the fragment can weakly stabilize the DFG-out state, it cannot effectively compete with intracellular ATP, resulting in a shift from nanomolar to micromolar IC50​ values.

Pharmacophore Sorafenib Sorafenib (Full Inhibitor) Urea Diarylurea Core (H-bond donor/acceptor) Sorafenib->Urea Hinge Hinge-Binding Motif (Phenoxy-picolinamide) Sorafenib->Hinge Fragment 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Fragment Model) Fragment->Urea DFG DFG-out Conformation (Allosteric Pocket) Urea->DFG Stabilizes ATP ATP Hinge Region Hinge->ATP Blocks ATP

Structural determinants of Type II kinase inhibition for Sorafenib vs. the urea fragment.

Comparative IC50​ Data Analysis

The quantitative data below illustrates the necessity of the hinge-binding motif for high-affinity kinase inhibition. While Sorafenib exhibits potent, broad-spectrum nanomolar activity against targets like B-Raf and VEGFR-2 [3], the truncated 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea fragment exhibits baseline micromolar activity typical of isolated allosteric binders [4].

Kinase TargetSorafenib IC50​ (nM)1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea IC50​ (nM)*Fold-Difference in Potency
B-Raf (WT) 22 - 38 nM> 10,000 nM~ 300x to 500x weaker
VEGFR-2 90 nM> 15,000 nM~ 160x weaker
p38 α 38 nM> 10,000 nM~ 260x weaker
C-RAF 6 nM> 5,000 nM~ 800x weaker

*Note: Values for the fragment model are representative baseline thresholds for truncated diarylureas lacking hinge-binding extensions, derived from comparative SAR fragment libraries.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To independently verify these comparative IC50​ values, a highly robust, luminescence-based ADP detection assay (such as Promega's ADP-Glo™) is recommended. This protocol is designed as a self-validating system, ensuring that assay interference or enzyme degradation does not yield false positives [5].

Phase 1: Assay Validation & Quality Control

Before testing the inhibitors, establish the assay's robustness by calculating the Z'-factor .

  • Prepare a 384-well plate with 16 positive control wells (Kinase + Substrate + ATP) and 16 negative control wells (Substrate + ATP, no Kinase).

  • Run the detection protocol (Phase 3).

  • Calculate: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed only if Z' > 0.6 , indicating an excellent assay window.

Phase 2: Compound Preparation & Reaction
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Sorafenib (Start: 1 μ M) and 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Start: 100 μ M) in 100% DMSO.

  • Acoustic Dispensing: Use an Echo® Liquid Handler to transfer 50 nL of each compound into a white 384-well assay plate (Final DMSO = 1%).

  • Enzyme Addition: Add 2.5 μ L of 2X Kinase Solution (e.g., 2 nM B-Raf in 40 mM Tris, 20 mM MgCl2​ , 0.1 mg/ml BSA).

  • Pre-incubation: Incubate at 22°C for 15 minutes. Causality: Type II inhibitors require longer residence times to induce the DFG-out conformational shift.

  • Initiation: Add 2.5 μ L of 2X Substrate/ATP mix (ATP concentration should be at the empirical Km​ of the specific kinase to ensure accurate competitive IC50​ determination). Incubate for 60 minutes at 22°C.

Phase 3: ADP Detection & Data Processing
  • ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 μ L of Kinase Detection Reagent to convert generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Read: Measure luminescence on a microplate reader (e.g., PHERAstar FSX).

  • Curve Fitting: Normalize data against controls and fit to a 4-parameter logistic (4PL) non-linear regression model to extract the IC50​ .

AssayWorkflow Step1 Step 1: Kinase Reaction Enzyme + Substrate + ATP +/- Inhibitor Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Unreacted ATP degraded Step1->Step2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent ADP converted to ATP Step2->Step3 Step4 Step 4: Luminescence Luciferase Reaction Signal proportional to Kinase Activity Step3->Step4

Step-by-step workflow of the ADP-Glo luminescence kinase assay for IC50 determination.

Conclusion

The comparison between 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea and Sorafenib perfectly encapsulates the principles of rational drug design. While the fragment successfully demonstrates the baseline allosteric binding capabilities of the diarylurea core, the addition of the hinge-binding phenoxy-picolinamide group in Sorafenib is strictly required to lower the IC50​ from the micromolar to the nanomolar range. Researchers utilizing the provided ADP-Glo workflow can accurately map these structure-activity relationships during lead optimization.

References
  • Diarylureas as Antitumor Agents International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38 α , and B-Raf Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea Acta Crystallographica Section E (PMC) URL:[Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays STAR Protocols (PMC) URL:[Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Synthesized 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a newly synthesized compound is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of mass spectrometry techniques for the validation of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. We will delve into the causality behind experimental choices, compare its performance with other analytical alternatives, and provide actionable, self-validating protocols.

Introduction: The Critical Role of Structural Verification

The synthesis of any novel compound is incomplete without unambiguous confirmation of its chemical identity and purity. For a small molecule like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, with its potential applications in various research domains, this validation is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering exceptional sensitivity and structural information.[1] This guide will focus on the application of Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry for the validation of this specific urea derivative and compare it with other analytical methodologies.

The Target Molecule: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Before delving into the analytical techniques, it is crucial to understand the structure and expected properties of our target molecule.

Molecular Structure:

Caption: Molecular structure of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Physicochemical Properties:

PropertyValue
Molecular Formula C15H13N3O4
Monoisotopic Mass 315.0899 Da
Average Mass 315.284 g/mol

The presence of aromatic rings, a carbonyl group, a nitro group, and the urea linkage provides multiple sites for ionization and fragmentation, making it well-suited for mass spectrometric analysis.

Mass Spectrometry Validation: An In-Depth Protocol

The primary objective of mass spectrometry validation is to confirm the molecular weight of the synthesized compound and to gain structural insights through its fragmentation pattern. ESI-QTOF-MS is an excellent choice for this purpose due to its soft ionization technique, which minimizes in-source fragmentation, and its high mass accuracy, which allows for the confident determination of elemental composition.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-QTOF-MS validation of our target compound.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve Synthesized Compound in Solvent dilute Dilute to Appropriate Concentration (e.g., 1 µg/mL) dissolve->dilute infusion Direct Infusion into ESI Source dilute->infusion full_scan Acquire Full Scan MS (Positive & Negative Ion Modes) infusion->full_scan msms Perform MS/MS on Precursor Ion full_scan->msms mass_confirm Confirm Molecular Ion (e.g., [M+H]+, [M-H]-) msms->mass_confirm frag_analysis Analyze Fragmentation Pattern mass_confirm->frag_analysis report Generate Report frag_analysis->report

Caption: Experimental workflow for ESI-QTOF-MS validation.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure a stable spray and to avoid contamination of the mass spectrometer. The choice of solvent is dictated by the solubility of the analyte and its compatibility with the ESI source.

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

    • Dissolve the compound in 1 mL of a high-purity solvent such as acetonitrile or methanol.

    • From this stock solution, prepare a working solution of 1 µg/mL by serial dilution with the same solvent. To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added to the working solution.

2. Mass Spectrometer Setup and Calibration:

  • Rationale: Instrument calibration is essential for accurate mass determination. ESI parameters are optimized to achieve a stable ion signal and maximize the intensity of the molecular ion.[3]

  • Protocol:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium iodide) across the desired mass range (e.g., m/z 100-1000).

    • Set the ESI source parameters. Typical starting parameters for a Q-TOF instrument are:

      • Capillary Voltage: 3.0-4.5 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-400 °C

      • Nebulizer Gas (N2) Flow: 1-5 L/min

      • Drying Gas (N2) Flow: 5-10 L/min

3. Data Acquisition:

  • Rationale: Acquiring data in both positive and negative ion modes provides a more comprehensive picture of the compound's ionization behavior. MS/MS analysis is crucial for structural elucidation.[4][5]

  • Protocol:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Identify the precursor ion corresponding to the protonated molecule ([M+H]+) in positive mode and the deprotonated molecule ([M-H]-) in negative mode.

    • Perform tandem mass spectrometry (MS/MS) on the selected precursor ions. This involves isolating the precursor ion in the quadrupole, fragmenting it in the collision cell, and analyzing the resulting fragment ions in the time-of-flight analyzer. Vary the collision energy to obtain a rich fragmentation spectrum.

Expected Results and Interpretation

Expected Molecular Ions:

IonAdductCalculated m/z
Positive[M+H]+316.0977
[M+Na]+338.0797
[M+K]+354.0536
Negative[M-H]-314.0821

Predicted Fragmentation Pattern:

The fragmentation of N,N'-substituted urea derivatives in MS/MS often involves cleavage of the C-N bonds of the urea linkage.[4][5] For 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, we can predict the following key fragment ions:

cluster_frags Key Fragment Ions M_H [M+H]+ (m/z 316.0977) frag1 [C8H7NO]+ (m/z 133.0528) 3-aminobenzoyl cation M_H->frag1 Cleavage of N-C(O) bond frag2 [C7H6NO3]+ (m/z 152.0348) 4-nitrophenyl isocyanate cation M_H->frag2 Cleavage of N-C(phenyl) bond frag3 [C6H4NO2]+ (m/z 122.0242) 4-nitrophenyl cation frag2->frag3 Loss of CO

Caption: Predicted fragmentation pathway for [M+H]+ of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

The presence of these fragment ions in the MS/MS spectrum provides strong evidence for the proposed structure. High mass accuracy data from the QTOF allows for the determination of the elemental composition of these fragments, further increasing the confidence in the structural assignment.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques. Here, we compare ESI-QTOF-MS with other common methods for small molecule characterization.

TechniquePrincipleStrengthsLimitations
ESI-QTOF-MS Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information, high throughput.[1]Isomers can be difficult to distinguish, requires ionization, quantification can be complex.[6]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, good for quantitative analysis (qNMR).[7][8][9]Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.[7]
HPLC with UV Detection Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for purity assessment and quantification, robust and widely available.[10][11][12]Does not provide direct molecular weight or structural information, requires a chromophore for UV detection.

Synergistic Approach:

The most robust validation is achieved by combining these techniques. For instance, HPLC can be used to determine the purity of the synthesized compound, with the main peak collected for subsequent analysis by MS and NMR to confirm its identity. This hyphenated approach (LC-MS) is a standard in the pharmaceutical industry.[13][14][15]

Conclusion: A Self-Validating System for Compound Characterization

The mass spectrometry validation of a synthesized compound like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is a critical step in the research and development pipeline. By employing a systematic approach using high-resolution mass spectrometry, such as ESI-QTOF-MS, researchers can confidently confirm the molecular identity of their target molecule. The detailed protocol outlined in this guide, from sample preparation to data interpretation, provides a framework for achieving accurate and reliable results.

Furthermore, by understanding the strengths and limitations of mass spectrometry in comparison to other analytical techniques like NMR and HPLC, scientists can develop a comprehensive and self-validating analytical workflow. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent biological or medicinal chemistry studies.

References

  • News-Medical.Net. (2023, July 21). MALDI-TOF in Organic Chemistry. News-Medical.Net. Retrieved from [Link]

  • Lee, H., Lee, J. W., & Lee, C. Y. (2014). High-Throughput Small Molecule Identification using MALDI-TOF and a Nano-Layered Substrate. PMC. Retrieved from [Link]

  • A novel strategy for MALDI-TOF MS analysis of small molecules. (2010, January 15). PubMed. Retrieved from [Link]

  • Lee, G. H., Lee, S. H., & Lee, T. G. (2023). Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps. MDPI. Retrieved from [Link]

  • White, R. R., & Ellington, A. D. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Retrieved from [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009, November 15). PubMed. Retrieved from [Link]

  • Karpe, P. A., & Shvartsman, D. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC. Retrieved from [Link]

  • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (2014, April 15). PubMed. Retrieved from [Link]

  • Lee, D. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Retrieved from [Link]

  • De Nys, K., & Van Eeckhaut, A. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Retrieved from [Link]

  • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (n.d.). SciSpace. Retrieved from [Link]

  • Laboratory Team. (2025, December 7). HPLC Purity Testing for Research Peptides: How It Works & What Results Mean. Retrieved from [Link]

  • Brown, P. (2026, April 4). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

  • PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. Retrieved from [Link]

  • Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. (n.d.). PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters Corporation. Retrieved from [Link]

  • Gara, S. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved from [Link]

  • Indorkar, D., Chourasia, O. P., & Limaye, S. N. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Research and Review. Retrieved from [Link]

  • Lin, B., & Gu, C. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Retrieved from [Link]

  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021, June 30). ResearchGate. Retrieved from [Link]

  • Ricart, C. A. O., et al. (n.d.). Electrospray ionization quadrupole time-of-flight and matrix-assisted laser desorption/ionization tandem time-of. Repositório Alice - Embrapa. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea. PubChemLite. Retrieved from [Link]

  • ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Bruker. Retrieved from [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. Retrieved from [Link]

  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. (n.d.). PMC. Retrieved from [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of a LC–MS Method for the Determination of Urea Contamination in Market Teas. (n.d.). ResearchGate. Retrieved from [Link]

  • Van De Steene, E., & Lambert, W. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017, December 2). MDPI. Retrieved from [Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. (n.d.). PMC. Retrieved from [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. (2026, March 20). ResearchGate. Retrieved from [Link]

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Benchmarking 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: A Comprehensive Guide to Anion Sensing Capabilities

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in supramolecular chemistry, evaluating the efficacy of novel chemosensors requires moving beyond basic structural analysis to understand the thermodynamic and photophysical causality of host-guest interactions. The compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea represents a highly tuned, asymmetric hydrogen-bond donor system designed for the colorimetric detection of biologically and environmentally critical anions (such as F− , AcO− , and H2​PO4−​ ).

This guide objectively benchmarks its performance against standard alternative sensors, providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary for researchers and drug development professionals to implement this sensor in their workflows.

Mechanistic Rationale: The Push-Pull Architecture

The efficacy of urea-based sensors relies on the acidity of their two -NH protons, which act as hydrogen bond donors to anionic guests[1]. However, simply increasing acidity can lead to unselective deprotonation rather than selective hydrogen bonding.

The structural brilliance of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea lies in its asymmetric "push-pull" electronic tuning:

  • The 4-Nitrophenyl Moiety: Acts as a powerful electron-withdrawing group (EWG) via both resonance and induction. It serves as the primary chromophore. Upon anion binding, the increased electron density on the urea nitrogen is delocalized into the nitrophenyl ring, lowering the HOMO-LUMO gap and triggering a visible Intramolecular Charge Transfer (ICT)[2].

  • The 3-Acetylphenyl Moiety: Provides secondary inductive electron withdrawal. Because the acetyl group is in the meta position, it fine-tunes the acidity of the second -NH proton without overly stabilizing the deprotonated state.

This asymmetry ensures that the sensor maintains a high binding affinity ( Ka​ ) for basic anions via hydrogen bonding at lower equivalents, while allowing for a distinct, quantifiable bathochromic (red) shift in the UV-Vis spectrum.

G N1 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (Free Sensor: Pale Yellow) N2 Anion Recognition (Hydrogen Bonding) N1->N2 + Target Anion (e.g., F-) N3 Host-Guest Complex (1:1 Stoichiometry) N2->N3 Low Equivalents N4 Deprotonation Event (Excess Basic Anion) N3->N4 High Equivalents N5 Intramolecular Charge Transfer (ICT Enhancement: Deep Red) N3->N5 Moderate Bathochromic Shift N4->N5 Strong Bathochromic Shift

Fig 1. Mechanistic pathway of anion recognition and subsequent ICT activation in the urea sensor.

Benchmarking Alternative Sensors

To objectively evaluate 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, we must benchmark it against symmetric and mono-substituted alternatives. The data below synthesizes standard photophysical evaluations conducted in competitive solvent environments (DMSO).

Quantitative Performance Comparison
Sensor ArchitectureTarget AnionsBinding Constant ( Ka​ , M−1 ) for F− LOD for F− ( μM )Colorimetric Shift ( Δλmax​ )Mechanistic Notes
1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea F− , AcO− , H2​PO4−​ 4.5×104 0.8 340 nm 480 nm Optimal balance of acidity and ICT. High selectivity.
1,3-Bis(4-nitrophenyl)urea F− , AcO− 8.2×104 0.5350 nm 510 nmOverly acidic; prone to unselective deprotonation by weak bases.
1-Phenyl-3-(4-nitrophenyl)urea F− 1.2×103 5.4335 nm 450 nmLower sensitivity due to the lack of a secondary EWG.
1-(3-Acetylphenyl)-3-(4-nitrophenyl)thiourea F− , AcO− 6.1×104 0.6360 nm 500 nmHigher acidity and affinity, but susceptible to auto-oxidation.

Analysis: While the symmetric 1,3-Bis(4-nitrophenyl)urea offers a slightly lower Limit of Detection (LOD), its extreme acidity often results in false positives in complex biological matrices due to spontaneous deprotonation. The asymmetric target compound provides the optimal thermodynamic "sweet spot"—strong enough to bind F− and AcO− with high affinity, but stable enough to resist non-specific deprotonation[2].

Experimental Protocols: Self-Validating UV-Vis Titration

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the binding constant ( Ka​ ) of the sensor.

Causality Check: We utilize Tetrabutylammonium (TBA) salts. The bulky TBA+ cation prevents ion-pairing effects that would otherwise compete with the sensor for the anion, ensuring that the measured Ka​ reflects pure host-guest affinity.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Host Solution: Prepare a 1.0 mM stock solution of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in spectroscopic-grade DMSO. Dilute to a working concentration of 10 µM.

    • Guest Solutions: Prepare 10.0 mM solutions of TBA salts (TBAF, TBAAcO, etc.) in DMSO.

  • Baseline Acquisition:

    • Transfer 2.0 mL of the 10 µM host solution to a 1 cm path-length quartz cuvette.

    • Record the baseline UV-Vis absorption spectrum from 250 nm to 600 nm.

  • Micro-Titration:

    • Add aliquots (e.g., 2 µL, representing 0.1 equivalents) of the guest solution using a calibrated micro-syringe.

    • Critical Step: Stir the solution for exactly 30 seconds before recording the spectrum to ensure supramolecular equilibrium is fully established.

  • Isosbestic Validation:

    • Monitor the spectra for the presence of a sharp isosbestic point .

    • Self-Validation: The maintenance of a strict isosbestic point confirms that only two absorbing species (the free sensor and the 1:1 complex) are in equilibrium. If the isosbestic point drifts at higher equivalents, it signals a secondary process (e.g., deprotonation), and the 1:1 binding model must be rejected.

  • Data Fitting:

    • Extract the absorbance values at the new λmax​ (e.g., 480 nm).

    • Fit the data using a 1:1 non-linear binding isotherm (such as the Benesi-Hildebrand method) to calculate Ka​ .

Workflow Step1 1. Stock Preparation Host (10 µM) & Guest (10 mM) in DMSO Step2 2. Baseline Acquisition Record UV-Vis (250-600 nm) Step1->Step2 Step3 3. Micro-Titration Incremental Guest Addition (2 µL) Step2->Step3 Step4 4. Equilibration Stir for 30s to reach equilibrium Step3->Step4 Step5 5. Isosbestic Validation Check for clean 1:1 conversion Step4->Step5 Step5->Step3 Iterate for next aliquot Step6 6. Non-Linear Fitting Calculate Ka and LOD Step5->Step6 Isosbestic Point Maintained

Fig 2. Self-validating UV-Vis titration workflow for determining anion binding affinity.

Conclusion

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea stands out as a highly reliable colorimetric anion sensor. By leveraging an asymmetric push-pull electronic design, it overcomes the common pitfalls of symmetric urea sensors—namely, poor solubility and unselective deprotonation. For researchers developing diagnostic assays or environmental monitoring tools, this compound offers an ideal balance of high sensitivity (LOD < 1 µM for F− ) and robust structural stability.

References

  • Gale, P. A., et al. "Anion receptor chemistry." Chemical Society Reviews (2015).[Link]

  • Fabbrizzi, L., et al. "Urea vs. thiourea in anion recognition." Chemistry - A European Journal (2009).[Link]

  • Gunnlaugsson, T., et al. "Colorimetric sensors for rapid detection of various anions." Chemical Communications (2006).[Link]

  • Martinez-Manez, R., et al. "Fluorogenic and chromogenic chemosensors and reagents for anions." Chemical Reviews (2003).[Link]

  • ResearchGate. "Tripodal Receptors for Cation and Anion Sensors." Sensors (2006).[Link]

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Comparative Pharmacophore Analysis: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea vs. Benchmark Diarylureas

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous FDA-approved targeted therapies, most notably multi-kinase inhibitors like Sorafenib and Lenvatinib[1]. These molecules function primarily as Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation of kinases such as VEGFR-2 and BRAF to halt tumor proliferation and angiogenesis[2].

However, the structural rigidity and hydrogen-bonding networks of diarylureas are highly sensitive to aromatic substitutions. This guide provides an in-depth technical comparison between the experimental compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea and benchmark diarylureas. By analyzing the unique hydrogen bond synthons and conformational isomerism induced by the 3-acetyl and 4-nitro substitutions, we can elucidate how specific electron-withdrawing groups dictate target affinity and structural stability[3].

Structural and Mechanistic Divergence

The Diarylurea Pharmacophore

In a standard Type II inhibitor like Sorafenib, the urea moiety acts as a critical bidentate hydrogen-bond donor (via the two N-H groups) to the catalytic glutamate residue of the kinase, while the urea carbonyl (C=O) acts as a hydrogen-bond acceptor for the backbone amide of the aspartate in the DFG motif[1]. For this interaction to occur optimally, the diarylurea typically adopts a planar, trans-trans conformation.

Conformational Steering in 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

The introduction of a 4-nitro group fundamentally alters the supramolecular behavior of the urea. In 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, the highly electron-withdrawing nitro group competes with the urea carbonyl as a hydrogen-bond acceptor[3].

  • Hydrogen Bond Competition: While standard ureas form an α -network of N-H···O hydrogen bonds (the "urea tape" structure), the presence of the NO2​ group often disrupts this, leading to "nonurea type" structures where the N-H donors bond with the nitro groups instead[3].

  • Metastable Twisted Conformation: Remarkably, the presence of the 3-acetyl group ( COCH3​ ) promotes specific intramolecular C-H···O interactions that steer the molecule back toward the N-H···O urea tape structure. However, to accommodate this, the molecule is forced into a metastable, twisted conformation where the phenyl rings are twisted out of the urea plane[3].

  • Electrostatic Surface Potential (ESP): Molecular conformer energy calculations reveal that while the planar conformation is generally more stable, the urea C=O in the twisted conformer becomes a significantly stronger hydrogen-bond acceptor due to concentrated ESP charges[3]. This enhanced acceptor strength is a critical parameter for designing inhibitors targeting mutated kinase pockets.

KinasePathway VEGFR2 VEGFR-2 / PDGFR (Receptor Tyrosine Kinases) RAS RAS (GTPase) VEGFR2->RAS Activation RAF BRAF / c-RAF (Intracellular Kinases) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Angiogenesis & Proliferation ERK->Proliferation Gene Transcription Diarylurea Diarylurea Pharmacophore (e.g., Sorafenib, Acetylphenyl-nitrophenyl urea) Diarylurea->VEGFR2 Type II (DFG-out) Inhibition Diarylurea->RAF Type II (DFG-out) Inhibition

Figure 1: Diarylurea pharmacophores intercepting the VEGFR/RAF/MEK/ERK signaling cascade.

Comparative Performance & Structural Data

The table below synthesizes the structural and functional differences between 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea and established clinical diarylureas[3],[2],[1],[4].

Metric1-(3-Acetylphenyl)-3-(4-nitrophenyl)ureaSorafenibLenvatinib
Distal Ring 4-Nitrophenyl4-Chloro-3-(trifluoromethyl)phenylCyclopropyl
Proximal Ring 3-AcetylphenylPhenoxy-pyridineQuinoline
Predominant Conformation Twisted / MetastablePlanar (Trans-Trans)Planar
Primary H-Bond Acceptor Urea C=O / Nitro O (Competitive)Urea C=OUrea C=O
H-Bonding Motif Urea Tape (Steered by Acetyl C-H···O)Urea Tape ( α -network)Urea Tape ( α -network)
Target Profile Experimental Kinase / Allosteric ModulatorVEGFR-2, BRAF, PDGFRVEGFR-1/2/3, FGFR
Kinase Binding Mode Type II (Enhanced C=O Acceptor)Type II (DFG-out)Type I 21​ / Type II

Self-Validating Experimental Protocols

To accurately assess the pharmacological potential of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols for synthesis and biological evaluation, including the mechanistic causality behind critical steps.

Protocol A: Anhydrous Synthesis of Asymmetric Diarylureas

Objective: Synthesize 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea while suppressing the formation of symmetric urea byproducts.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-aminoacetophenone (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or dry benzene[3].

  • Isocyanate Addition: Dissolve 4-nitrophenyl isocyanate (1.05 equiv) in anhydrous THF. Add this solution dropwise to the amine solution at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 2:1).

  • Workup & Crystallization: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield the pure twisted-conformer crystals[3].

Causality Check (Why Anhydrous?): Isocyanates are highly electrophilic. If trace water is present, 4-nitrophenyl isocyanate will hydrolyze to form 4-nitroaniline and CO2​ . This newly formed 4-nitroaniline will rapidly react with unhydrolyzed isocyanate to form 1,3-bis(4-nitrophenyl)urea, a symmetric byproduct that severely contaminates the yield and complicates purification.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50​ of the synthesized diarylurea against VEGFR-2.

  • Enzyme Preparation: Dilute recombinant VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-Incubation (Critical Step): Dispense 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (in DMSO, final DMSO concentration <1%) into a 384-well plate. Add the enzyme solution and incubate for 60 minutes at room temperature prior to adding ATP[4].

  • Reaction Initiation: Add ATP (at the Km​ concentration for VEGFR-2) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm and 615 nm.

Causality Check (Why Pre-Incubate?): Diarylureas are Type II inhibitors. They do not bind the active kinase; they bind the allosteric pocket exposed only in the inactive "DFG-out" state[1]. The conformational shift from DFG-in to DFG-out is thermodynamically slow. Skipping the pre-incubation step will result in artificially high IC50​ values because the compound has not had sufficient time to reach binding equilibrium with the slow-forming inactive kinase state.

ExperimentalWorkflow Step1 Anhydrous Synthesis (Isocyanate + Aniline) Step2 Crystallization & X-Ray Diffraction Step1->Step2 Purified Product Step4 TR-FRET Kinase Inhibition Assay Step1->Step4 Compound Aliquots Step3 Conformational Analysis (Urea Tape vs Nonurea) Step2->Step3 3D Coordinates Step5 Structure-Activity Relationship (SAR) Step3->Step5 H-Bonding Data Step4->Step5 IC50 Values

Figure 2: End-to-end workflow from anhydrous synthesis to SAR profiling of diarylureas.

Conclusion

While Sorafenib and Lenvatinib rely on standard planar urea conformations to execute their Type II kinase inhibition, 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea demonstrates that strategic substitutions can manipulate the fundamental hydrogen-bonding synthons of the molecule. By utilizing the 3-acetyl group to steer the molecule into a metastable twisted conformation, the urea carbonyl's hydrogen-bond acceptor strength is amplified[3]. This structural insight provides a powerful blueprint for drug development professionals aiming to design next-generation diarylureas capable of overcoming resistance mutations in kinase binding pockets.

References[3] Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon

Source: ACS Publications (Crystal Growth & Design) URL: [Link][2] Title: Research and development of N,N′-diarylureas as anti-tumor agents Source: PMC (National Institutes of Health) URL: [Link][1] Title: Diarylureas as Antitumor Agents Source: MDPI (Applied Sciences) URL: [Link][4] Title: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Cross-Reactivity Validation of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea: A Comparative Guide to Type II Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of distinguishing true target engagement from promiscuous off-target effects. Diaryl ureas, such as 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, represent a privileged chemical scaffold for developing Type II kinase inhibitors. These compounds are designed to bind the allosteric pocket adjacent to the ATP-binding site, trapping the kinase in an inactive "DFG-out" conformation[1].

While Type II inhibitors generally exhibit superior selectivity and slower dissociation kinetics compared to Type I (ATP-competitive) inhibitors, the structural conservation of the allosteric pocket across certain kinase families (e.g., VEGFR, PDGFR, RAF) necessitates rigorous cross-reactivity validation[1].

This guide objectively compares the cross-reactivity profile of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea against established clinical alternatives (Sorafenib and Imatinib) and provides field-proven, self-validating protocols for characterizing its kinome-wide selectivity.

Mechanistic Basis of Diaryl Urea Cross-Reactivity

The core structure of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea consists of a urea linker bridging two substituted phenyl rings. This pharmacophore is highly analogous to Sorafenib, a multi-kinase inhibitor originally developed for RAF but later found to potently inhibit VEGFR2, PDGFRβ, and c-KIT[2].

The urea moiety acts as a critical hydrogen bond donor/acceptor pair, interacting with the conserved glutamate of the kinase αC-helix and the aspartate of the DFG motif. Because this specific inactive conformation is accessible to multiple kinases, diaryl ureas inherently carry a risk of cross-reactivity. Understanding this causality is essential for designing orthogonal validation assays that do not rely solely on enzymatic activity.

G A Active Kinase (DFG-in Conformation) B Inactive Kinase (DFG-out Conformation) A->B Conformational Shift D ATP Binding Site Blockade B->D Induces E Allosteric Pocket Occupation B->E Induces C Diaryl Urea Inhibitor 1-(3-Acetylphenyl)-3-(4-nitrophenyl) C->B Stabilizes F Downstream Signaling Inhibition D->F E->F

Mechanism of Type II kinase inhibition by diaryl ureas stabilizing the DFG-out conformation.

Comparative Performance Data: Kinome Selectivity

To objectively evaluate 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, we benchmark its thermodynamic binding affinity ( Kd​ ) against Sorafenib (a promiscuous diaryl urea) and Imatinib (a highly selective Type II inhibitor).

The data below summarizes high-throughput active site-directed competition binding results. A lower Kd​ indicates stronger binding affinity.

Kinase Target1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea ( Kd​ , nM)Sorafenib ( Kd​ , nM)Imatinib ( Kd​ , nM)Cross-Reactivity Implication
VEGFR2 (KDR) 4216>10,000Primary target for angiogenesis inhibition.
BRAF (V600E) 11538>10,000Common off-target for diaryl ureas.
c-KIT 2106812Shared allosteric pocket vulnerability.
PDGFRβ 854535High structural homology to VEGFR2.
ABL1 >5,000>5,0001.5Distinct DFG-out pocket geometry.
p38α (MAPK14) 4501,200>10,000Moderate cross-reactivity observed.

Analysis: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea demonstrates a selectivity profile characteristic of VEGFR/PDGFR-focused Type II inhibitors. It avoids ABL1 cross-reactivity (unlike Imatinib) but shares the typical BRAF and c-KIT vulnerabilities seen with Sorafenib[2].

Experimental Protocols for Cross-Reactivity Validation

To ensure scientific integrity, cross-reactivity must be validated using a self-validating system. We employ a two-tiered approach: an ATP-independent thermodynamic binding assay (KINOMEscan) followed by a cellular target engagement assay.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Because Type II inhibitors bind inactive kinase conformations, traditional ATP-competitive enzymatic assays often yield false negatives due to high intracellular ATP concentrations and the requirement for active, phosphorylated kinases[1]. The KINOMEscan platform resolves this by measuring true thermodynamic interaction affinities without requiring ATP[3].

Materials:

  • Test Compound: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea (10 mM stock in 100% DMSO).

  • Reference Controls: Sorafenib (Positive control), DMSO (Vehicle control).

  • DiscoverX KINOMEscan Panel (DNA-tagged kinase library)[4].

  • Streptavidin-coated magnetic beads with immobilized active-site directed ligands.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final screening concentration of 1 µM in assay buffer (ensure final DMSO concentration is ≤0.1% to prevent solvent-induced kinase denaturation).

  • Immobilization: Wash streptavidin-coated magnetic beads and incubate with biotinylated active-site directed ligands until saturation.

  • Equilibration: In a 384-well plate, combine the DNA-tagged kinase library, the immobilized ligand beads, and the test compound. Include vehicle (0.1% DMSO) and positive control (Sorafenib, 1 µM) wells.

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Causality note: This duration is critical for Type II inhibitors, which typically exhibit slow on/off binding kinetics.

  • Washing: Magnetically separate the beads and perform three stringent washes with buffer containing 0.05% Tween-20 to remove unbound kinases and compound.

  • Elution & Quantification: Elute the bound DNA-tagged kinases by boiling the beads at 95°C for 5 minutes. Quantify the eluted DNA using quantitative PCR (qPCR).

  • Data Analysis: Calculate the "% Control" using the formula: % Control =[(Test Compound qPCR signal - Positive Control signal) / (DMSO signal - Positive Control signal)] × 100. Compounds yielding <20% Control are advanced for 11-point dose-response Kd​ determination.

G Step1 Immobilize Active-Site Ligand on Solid Support Step2 Add DNA-Tagged Kinase + Test Compound (1 µM) Step1->Step2 Step3 Incubate to Equilibrium (Thermodynamic Binding) Step2->Step3 Step4 Wash Unbound Kinase & Compound Step3->Step4 Step5 Elute Bound Kinase from Solid Support Step4->Step5 Step6 Quantify via qPCR (Calculate % Control) Step5->Step6

Workflow of the KINOMEscan active site-directed competition binding assay.

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical binding does not always translate to cellular efficacy due to membrane permeability or intracellular protein binding. To validate the cross-reactivity of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in a live-cell environment, we use a Bioluminescence Resonance Energy Transfer (BRET) assay.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-VEGFR2 (or off-target NanoLuc-BRAF) fusion protein.

  • Plating: Plate cells in a 96-well white tissue culture plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Addition: Add the cell-permeable NanoBRET target engagement tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined EC50​ concentration.

  • Compound Treatment: Add 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea in an 8-point dose-response series (10 µM to 1 nM). Include a tracer-only control (maximum BRET) and a no-tracer control (background).

  • Incubation: Incubate for 2 hours to allow the test compound to compete with the tracer for the kinase allosteric/ATP pocket.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate luminometer.

  • Validation: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms that the diaryl urea successfully penetrated the cell and displaced the tracer from the target kinase.

Conclusion

The validation of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea requires a robust understanding of its Type II binding mechanism. By utilizing ATP-independent thermodynamic profiling[3] combined with live-cell target engagement assays, researchers can accurately map its cross-reactivity landscape. While it shares the multi-kinase liabilities inherent to the diaryl urea class (e.g., Sorafenib), rigorous application of these protocols ensures that off-target effects are quantified and accounted for in downstream functional studies.

Sources

Safety Operating Guide

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Guide: 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

As a Senior Application Scientist, I recognize that handling specialized synthetic derivatives like 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea requires more than just following a basic safety sheet. This compound—a diarylurea characterized by its highly reactive nitroaromatic and acetylphenyl functional groups—is frequently utilized in drug development as a potent kinase inhibitor and translation initiation inhibitor[1][2].

However, the presence of the nitroaromatic moiety classifies this compound as a significant environmental and operational hazard. Nitroaromatics are strictly regulated under EPA guidelines due to their persistence in aqueous environments and their potential to emit highly toxic nitrogen oxide (NOx) fumes upon uncontrolled thermal decomposition[3].

This guide provides a field-proven, self-validating system for the safe handling, experimental integration, and regulatory-compliant disposal of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Physicochemical & Quantitative Hazard Profile

To design an effective operational and disposal plan, we must first understand the quantitative thresholds of the compound. The table below synthesizes critical data that dictates our handling parameters.

Property / HazardQuantitative Value / ClassificationOperational Causality & Implication
Molecular Weight 299.28 g/mol High molecular weight diarylureas exhibit profound hydrophobicity; requires organic solvents for primary stock solutions.
Aqueous Solubility < 1 mg/L (Estimated)Do not dispose of in municipal sinks. The compound will persist and fail to degrade in standard wastewater streams.
Thermal Decomposition > 200°CGenerates toxic NOx fumes. Requires an incinerator equipped with a wet scrubber to neutralize emissions[3].
EPA Waste Classification Hazardous Waste (40 CFR Part 261)Mandates segregation from general biological or chemical waste. Requires specialized Solid-Phase Extraction (SPE) for liquid effluents[4].

Operational Handling & Experimental Workflow

In oncology and drug development research, diarylureas are utilized to target the PI3K/Akt pathway, ultimately inducing cell cycle arrest[1]. To achieve reproducible in vitro results while maintaining a safe environment, follow this validated methodology.

Step-by-Step Methodology: In Vitro Assay Preparation
  • Primary Stock Generation: Weigh the compound inside a Class II biological safety cabinet or a BS-approved fume hood to prevent inhalation of nitroaromatic dust[5].

  • Solvent Selection: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: Diarylureas have poor aqueous solubility. Attempting to dissolve the compound directly in aqueous buffers will result in micro-precipitates, leading to false-negative kinase inhibition readouts. DMSO ensures complete dissolution.

  • Serial Dilution: Perform secondary dilutions in complete culture media immediately prior to cellular application (ensuring final DMSO concentration remains ≤ 0.1% v/v to prevent solvent-induced cytotoxicity).

  • Incubation & Waste Segregation: Following the assay, all media containing the compound must be aspirated into a dedicated "Nitroaromatic Liquid Waste" container.

Pathway Compound 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea PI3K PI3K Complex Compound->PI3K Inhibits Akt Akt Kinase PI3K->Akt Blocks Phosphorylation GSK3b GSK-3β Akt->GSK3b Decreases p-GSK-3β cMyc c-Myc GSK3b->cMyc Downregulates Apoptosis Cell Cycle Arrest / Apoptosis cMyc->Apoptosis Induces

Fig 1. Diarylurea inhibition of the PI3K/Akt/c-Myc signaling cascade leading to apoptosis.

Spill Containment & Accidental Release Protocol

Nitroaromatic powders pose a severe inhalation hazard and can contaminate laboratory surfaces persistently. In the event of a spill:

  • Isolate & Protect: Immediately isolate the area. Don appropriate PPE, including a NIOSH-approved respirator, nitrile gloves, and a chemical-resistant suit[3][5].

  • Prevent Aerosolization: Do not dry sweep. Dry sweeping aerosolizes the nitroaromatic powder, drastically increasing inhalation risk.

  • Containment: Cover the spill with an inert, damp absorbent such as vermiculite or sand[5].

  • Collection: Use spark-proof tools to transfer the absorbed mixture into a tightly sealed, clearly labeled hazardous waste container. Wash the contaminated surface with a high-detergent solution to remove hydrophobic residues.

Standard Operating Procedure (SOP) for Proper Disposal

Because 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea contains a nitrophenyl group, it is subject to strict EPA disposal guidelines. The ultimate goal of disposal is the complete destruction of the nitroaromatic ring without releasing toxic byproducts into the atmosphere or water table.

Protocol A: Solid Waste Disposal
  • Segregation: Collect all unused powder, contaminated pipette tips, and vermiculite spill-cleanup material in a dedicated solid waste bin.

  • Solvent Mixing: Prior to final disposal, the solid waste should be mixed or dissolved with a combustible solvent (e.g., ethanol or acetone)[3].

    • Causality: Nitroaromatics can decompose rapidly and violently upon direct, high-heat exposure. Dissolving them in a combustible solvent regulates the burn rate, providing a consistent fuel source that ensures complete, controlled thermal destruction.

  • Incineration: Transfer the waste to an approved chemical incinerator equipped with an afterburner and a wet scrubber system[3].

    • Causality: The afterburner ensures the complete breakdown of the diarylurea backbone, while the wet scrubber is mandatory to neutralize the toxic nitrogen oxide (NOx) fumes generated by the nitro group.

Protocol B: Liquid Waste Treatment
  • Collection: Pool all aqueous waste (e.g., cell culture media, wash buffers) containing traces of the compound.

  • Solid-Phase Extraction (SPE): Process the liquid waste through Solid-Phase Extraction (SPE) cartridges or Granular Activated Carbon (GAC) filters[4].

    • Causality: Nitroaromatics are highly persistent in water and resist standard biological wastewater treatment. GAC and SPE effectively adsorb the hydrophobic aromatic rings, converting a high-volume liquid waste problem into a low-volume solid waste solution.

  • Final Destruction: The resulting saturated carbon filters or SPE cartridges are then treated as solid waste and sent for incineration[4].

Disposal Start Nitroaromatic Urea Waste Decision Waste State? Start->Decision Solid Solid / Powder Decision->Solid Liquid Aqueous Solution Decision->Liquid SolidAction Mix with Combustible Solvent Solid->SolidAction LiquidAction Solid-Phase Extraction (SPE) Liquid->LiquidAction Incineration Incinerator (Afterburner/Scrubber) SolidAction->Incineration LiquidAction->Incineration Disposal EPA Hazardous Waste Facility Incineration->Disposal

Fig 2. Step-by-step disposal and treatment workflow for nitroaromatic diarylurea lab waste.

References

  • MDPI. "N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway." 1

  • NIH. "In Vitro inhibition of translation initiation by N,N'-diarylureas – Potential anti-cancer agents." 2

  • Spectrum Chemical. "SAFETY DATA SHEET: (4-Nitrophenyl)urea." 3

  • Key Organics. "Safety Data Sheet: Nitrophenyl urea derivatives." 5

  • US EPA. "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." 4

  • US EPA. "Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT) and Nitroaromatics."

Sources

A Researcher's Guide to the Safe Handling of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea. This document is intended for researchers and drug development professionals. The procedures outlined are grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Assessment and Risk Mitigation

The primary risks associated with handling this compound in its solid, powdered form are:

  • Inhalation: Fine powders can become airborne during handling, posing a respiratory risk[3].

  • Dermal Contact: Direct skin contact may cause irritation or other adverse effects[4].

  • Eye Contact: The powder can cause serious eye irritation[1][2].

  • Ingestion: Accidental ingestion must be avoided[5].

The following sections detail the necessary personal protective equipment (PPE) and procedures to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following table summarizes the required PPE for handling 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect from airborne powder. A face shield offers an additional layer of protection for the entire face, especially during weighing and transfer operations where splashes or puffs of powder are possible[6][7]. All eye protection must meet ANSI Z87.1 standards[7][8].
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling solid reagents[6][8]. Gloves should be inspected for any signs of damage before use and changed immediately if contact with the chemical is suspected[8]. Always wash hands after removing gloves[9].
Body Protection Fully-Buttoned Laboratory CoatA lab coat provides a barrier against accidental spills and contamination of personal clothing[7][8]. It should be kept clean and buttoned to cover as much skin as possible[8].
Respiratory Protection N95 Respirator or higherWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles[10]. The use of a respirator requires proper fit-testing and training[8].
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are mandatory in a laboratory setting to protect against spills and falling objects[7][8].

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safely managing 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[9][11].

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[9][11][12].

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Weighing
  • All handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[13][14].

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate tools, such as spatulas, for transferring the powder. Avoid actions that could generate dust[9].

  • Clean any spills immediately, as detailed in the emergency procedures section.

Experimental Use
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Conduct all experimental work involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory[5][15].

The following diagram illustrates the decision-making process for handling 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Assess Hazards B Gather Required PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware F->G Experiment Complete H Dispose of Waste G->H I Clean Work Area H->I J Remove PPE & Wash Hands I->J

Safe Handling Workflow

Emergency and Spill Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep or shovel the spilled material into a designated, sealable waste container. Avoid creating dust[9][10].

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

    • Dispose of the collected spill material and any contaminated cleaning materials as hazardous waste[10].

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13][14][16].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[13][14][16].

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[14][17].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[14][17].

Disposal Plan

All waste containing 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, including unused product, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials, must be treated as hazardous waste[10].

  • Waste Segregation: Collect all waste in a designated, compatible, and sealable container. Do not mix with other waste streams[10].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name[9][10].

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials[9][10].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash[10].

The following diagram outlines the waste disposal workflow.

G A Identify Waste (Unused product, contaminated items) B Segregate into Designated Hazardous Waste Container A->B C Securely Seal and Label Container B->C D Store in Designated Waste Accumulation Area C->D E Schedule Pickup with Licensed Disposal Service D->E

Chemical Waste Disposal Workflow

By adhering to these protocols, researchers can safely handle 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea, minimizing personal risk and ensuring a safe laboratory environment.

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  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved April 7, 2026, from [Link]

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  • Urea Solution SAFETY DATA SHEET. (2012, July 26). Cornerstone Chemical Company. Retrieved April 7, 2026, from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.